Product packaging for Tebuconazole(Cat. No.:CAS No. 107534-96-3)

Tebuconazole

Cat. No.: B1682727
CAS No.: 107534-96-3
M. Wt: 307.82 g/mol
InChI Key: PXMNMQRDXWABCY-UHFFFAOYSA-N
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Description

Tebuconazole is a systemic triazole-class fungicide and a cornerstone in agricultural and phytopathological research due to its broad-spectrum efficacy and well-defined mechanism of action . It acts as a sterol biosynthesis inhibitor (FRAC code 3), specifically disrupting the function of the CYP51 enzyme and thereby blocking the production of ergosterol, an essential component of fungal cell membranes . This disruption compromises membrane integrity and function, leading to increased permeability and eventual cell lysis of target fungi . Its systemic activity allows it to be absorbed and translocated within plant tissues, providing both protective and curative research applications . In research settings, this compound is highly valued for its activity against a wide range of fungal pathogens, including those causing rusts (Puccinia spp.), powdery mildews, leaf spots, blights (e.g., Fusarium spp., Botrytis spp.), and Sclerotinia rot . It is a critical tool for studying disease management in key crops such as cereals (wheat, barley, corn), grapes, peanuts, and numerous vegetables . Recent studies also explore its use in combination with natural compounds like thymol to enhance fungicidal efficacy and manage resistant fungal strains, offering promising avenues for integrated pest management research . Researchers should note that this compound is classified as a possible carcinogen (U.S. EPA group C) and poses potential risks such as endocrine disruption, reproductive toxicity, and hazards to aquatic life . A comprehensive 2024 review highlights its potential developmental, genotoxic, and hepatotoxic effects, which are areas of active toxicological investigation . This product is provided For Research Use Only and must not be used for diagnostic, therapeutic, or any other personal applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H22ClN3O B1682727 Tebuconazole CAS No. 107534-96-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-chlorophenyl)-4,4-dimethyl-3-(1,2,4-triazol-1-ylmethyl)pentan-3-ol
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InChI

InChI=1S/C16H22ClN3O/c1-15(2,3)16(21,10-20-12-18-11-19-20)9-8-13-4-6-14(17)7-5-13/h4-7,11-12,21H,8-10H2,1-3H3
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InChI Key

PXMNMQRDXWABCY-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC(C)(C)C(CCC1=CC=C(C=C1)Cl)(CN2C=NC=N2)O
Source PubChem
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Molecular Formula

C16H22ClN3O
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DSSTOX Substance ID

DTXSID9032113
Record name Tebuconazole
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Molecular Weight

307.82 g/mol
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Physical Description

Colorless solid; [Merck Index] Technical product: White to beige solid; [eChemPortal: ESIS] White powder; [MSDSonline]
Record name Tebuconazole
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Solubility

In water, 36 mg/L at pH 5-9, 20 °C
Record name TEBUCONAZOLE
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Vapor Pressure

0.00000001 [mmHg], 1.7X10-6 Pa (1.3X10-8 mm Hg) at 20 °C
Record name Tebuconazole
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Color/Form

Colorless crystals

CAS No.

107534-96-3, 80443-41-0
Record name Tebuconazole
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Record name 1-(4-chlorophenyl)-4,4-dimethyl-3-(1,2,4-triazol-1-ylmethyl)pentan-3-ol
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Record name 1H-1,2,4-Triazole-1-ethanol, α-[2-(4-chlorophenyl)ethyl]-α-(1,1-dimethylethyl)
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Melting Point

105 °C
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Ii. Molecular and Biochemical Mechanisms of Tebuconazole Action

Sterol Biosynthesis Inhibition

Tebuconazole functions as a demethylation inhibitor (DMI), a class of fungicides that disrupt membrane synthesis by blocking the demethylation step in the sterol biosynthesis pathway oekotoxzentrum.chfao.orgepa.gov. This interference leads to the accumulation of abnormal sterol precursors and a deficiency of essential sterols, ultimately compromising cellular integrity and function oekotoxzentrum.chpatsnap.com.

Fungal Sterol 14α-Demethylase (CYP51) as a Primary Target

The primary fungicidal activity of this compound is attributed to its specific inhibition of the enzyme sterol 14α-demethylase, also known as Cytochrome P450 51 (CYP51 or lanosterol (B1674476) 14α-demethylase) ontosight.aioekotoxzentrum.cheuropa.eupatsnap.commdpi.commdpi.comnih.govmedchemexpress.comtaylorandfrancis.comfrontiersin.org. This enzyme is crucial in the fungal sterol biosynthesis pathway, responsible for the demethylation at the C14 position of lanosterol oekotoxzentrum.chmdpi.commdpi.comtaylorandfrancis.com. By hindering CYP51 activity, this compound prevents the conversion of lanosterol to ergosterol (B1671047), a vital component of fungal cell membranes ontosight.aiagrogreat.comoekotoxzentrum.cheuropa.eupatsnap.commdpi.commdpi.comnih.govtaylorandfrancis.comfrontiersin.orglktlabs.com.

Table 1: this compound Inhibition of Fungal CYP51

Target EnzymeOrganismIC₅₀ (µM)Reference
CYP51Candida albicans0.9 medchemexpress.com
Truncated CYP51Homo sapiens1.3 medchemexpress.com

Interactions with Non-Target Organism Biochemical Pathways

While primarily designed to target fungal sterol biosynthesis, this compound can also interact with sterol synthesis pathways in non-target organisms due to the evolutionary conservation of CYP51 enzymes across different eukaryotes oekotoxzentrum.cheuropa.eupharmahealthsciences.net.

Phytosterol Synthesis in Plants

In plants, sterol 14α-demethylase is involved in the synthesis of phytosterols, which are crucial components of plant cell membranes and play roles in plant growth and development oekotoxzentrum.chresearchgate.net. This compound, being a demethylation inhibitor, has the potential to affect phytosterol synthesis in plants oekotoxzentrum.chresearchgate.net. Although this compound is used as a plant growth regulator in some applications, its effects on plant sterol biosynthesis and other plant target molecules have been less extensively explored compared to its fungicidal action oekotoxzentrum.chresearchgate.net. Studies have indicated that this compound can influence the balance of phytohormones in plants researchgate.net.

Cholesterol Biosynthesis in Animals

In animals, sterol 14α-demethylase (CYP51) is involved in the biosynthesis of cholesterol, a crucial lipid for cell membranes and a precursor for various physiologically important molecules, including steroid hormones oekotoxzentrum.chnih.govpharmahealthsciences.netresearchgate.net. This compound can inhibit mammalian CYP enzymes, including those essential for cholesterol synthesis oekotoxzentrum.cheuropa.eupharmahealthsciences.netresearchgate.net. This inhibition can lead to an increase in cholesterol levels, potentially reflecting a reduced conversion of cholesterol to other steroids pharmahealthsciences.net. For instance, studies in rats have shown a significant increase in testicular cholesterol concentration after this compound treatment, which may indicate impaired spermatogenesis due to reduced conversion of cholesterol to testosterone (B1683101) pharmahealthsciences.net.

Aromatase Inhibition Studies

This compound has been identified as an inhibitor of aromatase (CYP19), an enzyme responsible for converting androgens to estrogens in the steroidogenesis pathway oekotoxzentrum.chlktlabs.comresearchgate.netacri.gov.twlilab-ecust.cnmst.dkacs.orgnih.gov. This inhibition can lead to a decrease in estrogen levels and an increase in androgen levels, thereby disrupting the balance of steroid hormones acri.gov.twacs.orgescholarship.org. Research indicates that this compound can decrease serum aromatase activity in both male and female rats, and significantly reduce serum 17β-estradiol (E2) concentrations acri.gov.tw. In zebrafish, this compound exposure has been shown to induce male-biased sex differentiation, decrease 17β-estradiol levels, and reduce the expression of cyp19a, consistent with aromatase inhibition acs.orgescholarship.org. While some studies suggest that this compound's aromatase inhibition occurs at concentrations close to cytotoxic levels, its impact on steroidogenesis and potential as an endocrine disruptor has been noted oekotoxzentrum.chlktlabs.comlilab-ecust.cnmst.dkacs.org.

Table 2: Effects of this compound on Aromatase Activity and Steroid Hormones

OrganismEffect on Aromatase ActivityEffect on Estrogen (E2)Effect on TestosteroneReference
RatsDecreased serum activityDecreased serum E2Not significantly affected (female rats) acri.gov.tw
ZebrafishReduced expression of cyp19aDecreased E2 levelsIncreased testosterone levels acs.orgescholarship.org

Iii. Environmental Fate and Transport of Tebuconazole

Persistence and Degradation Dynamics

Tebuconazole exhibits varying degrees of persistence depending on the environmental matrix and specific conditions, with degradation primarily occurring through microbial metabolism and, to a lesser extent, photodegradation. It demonstrates high hydrolytic stability across a range of pH values.

This compound is persistent in soil, with its degradation influenced by factors such as soil pH, organic carbon content, soil biological properties, temperature, and moisture content. nih.gov

Aerobic Soil Metabolism: Under aerobic conditions, this compound generally shows a long half-life. Reported aerobic soil metabolism half-lives include:

796 days in sandy loam soil epa.govepa.gov

783 days regulations.govregulations.gov

610 days epa.govregulations.gov

A broader range of 49 to 610 days has been indicated in open literature, highlighting variability in degradation rates depending on soil types and conditions. nih.govregulations.gov

Anaerobic Soil Metabolism: this compound also persists under anaerobic conditions. Reported anaerobic soil metabolism half-lives include:

1063 days in sandy loam soil epa.gov

400 days in sandy loam soil epa.gov

Greater than one year regulations.govregulations.gov

A specific value of 1478 days has also been reported. regulations.gov

Table 1: this compound Soil Metabolism Half-Lives

ConditionHalf-Life (Days)Source
Aerobic796 epa.govepa.gov
Aerobic783 regulations.govregulations.gov
Aerobic610 epa.govregulations.gov
Aerobic49-610 (range) nih.govregulations.gov
Anaerobic1063 epa.gov
Anaerobic400 epa.gov
Anaerobic>365 (stable) regulations.govregulations.gov
Anaerobic1478 regulations.gov

Photodegradation is a slow process for this compound in both aqueous and soil environments.

Aqueous Photodegradation: this compound is relatively stable to photodegradation in water.

Calculated or extrapolated half-lives in sterile pH 7 buffered solution range from 590 days epa.govepa.govregulations.gov to approximately 600 days epa.gov.

Other studies suggest half-lives greater than 1 year fao.org or 1144 days. canada.ca No photoreaction was observed in aqueous solution after 30 days of irradiation. fao.org

Soil Photodegradation: Photodegradation on soil is also slow.

Half-lives reported include 192.5 days epa.govepa.gov, 193 days regulations.govregulations.gov, and 191 days epa.gov.

Photochemical degradation occurred slowly on soil, with 86% of the parent compound recovered after 34 days of irradiation. fao.org Soil photolysis is not always the dominant degradation pathway due to its dependence on foliage canopy coverage. regulations.gov

Table 2: this compound Photodegradation Half-Lives

MediumHalf-Life (Days)Source
Water590 epa.govepa.govregulations.gov
Water~600 epa.gov
Water>365 fao.org
Water1144 canada.ca
Soil192.5 epa.govepa.gov
Soil193 regulations.govregulations.gov
Soil191 epa.gov

This compound demonstrates high hydrolytic stability across a wide range of pH values. It is resistant to hydrolysis and is considered stable at pH 5, 7, and 9. epa.govepa.govregulations.govepa.govregulations.govfao.orgherts.ac.uk The hydrolysis half-life is reported as significantly greater than 28 days epa.gov or even exceeding 1 year for aqueous buffered solutions at pH 4, 7, and 9 at 22°C. fao.orgherts.ac.uk

Mobility and Distribution in Environmental Compartments

This compound's mobility and distribution in the environment are largely governed by its adsorption to soil particles and its potential for transport through water.

This compound is characterized by its moderate to relatively immobile nature in soil, primarily due to its strong adsorption to soil particles, which increases with higher organic matter content. epa.govepa.govregulations.gov

Adsorption Coefficients:

Koc (Organic Carbon-Water Partition Coefficient): Values range from 906 to 1251 mL/g epa.govepa.gov, with other reported ranges from 463 to 1251 mL/g regulations.gov and 463 to 1877 mL/g regulations.govoekotoxzentrum.ch. The log Koc values are typically in the range of 2.67-3.10, with a geometric mean of 3.01. oekotoxzentrum.ch

Kd (Soil-Water Distribution Coefficient): Kd values for adsorption range from 7.69 to 16.39 mL/g. epa.govepa.govregulations.gov

Table 3: this compound Soil Adsorption Coefficients

ParameterValue Range (mL/g)Source
Koc906-1251 epa.govepa.gov
Koc463-1251 regulations.gov
Koc463-1877 regulations.govoekotoxzentrum.ch
Kd7.69-16.39 epa.govepa.govregulations.gov

Leaching Potential: Despite its general immobility, this compound has a low potential to reach groundwater, except in specific soil types characterized by high sand content and low organic matter. epa.govepa.govregulations.govlabelsds.comgreenbook.netnewsomseed.com Vertical movement of this compound has been observed in bare ground plots, with detection in deeper soil horizons (e.g., 6 to 12 inches) in sandy soils. epa.govepa.govregulations.gov Consistent use over many years may lead to groundwater contamination. regulations.gov

This compound can be transported to surface water bodies through two primary mechanisms: spray drift during application and runoff from treated areas.

Spray Drift: During application, this compound may drift off-site and contaminate surface water. regulations.govlabelsds.comgreenbook.netnewsomseed.com Applicators are responsible for managing spray drift by considering factors such as application equipment settings, droplet size (medium to large droplets are recommended), and spray pressure. labelsds.comnewsomseed.com

Runoff: this compound has a high potential for runoff into surface water, particularly when adsorbed onto soil particles. This can occur for several months or more after application. epa.govepa.govregulations.govlabelsds.comgreenbook.netnewsomseed.com

Poorly draining soils and soils with shallow water tables are more susceptible to runoff containing this compound. labelsds.comgreenbook.netnewsomseed.com

Implementing well-maintained vegetative buffer strips between application areas and surface water features (e.g., ponds, streams, springs) can significantly reduce the potential for contamination from rainfall-runoff. labelsds.comgreenbook.netnewsomseed.com

Avoiding applications when rainfall is forecasted within 48 hours is recommended to minimize runoff. labelsds.comgreenbook.netnewsomseed.com

Iv. Ecotoxicological Investigations of Tebuconazole

Effects on Non-Target Terrestrial Organisms

Once applied, tebuconazole can enter terrestrial habitats through spray drift. canada.ca While it binds readily to soil particles and is broken down very slowly by microorganisms, its persistence can lead to accumulation with repeated applications. canada.ca

Studies have shown that this compound is toxic to non-target terrestrial plants. canada.ca Specifically, dicotyledonous plants have been observed to be affected by this compound exposure, while monocotyledonous plants have not shown signs of toxicity up to the highest tested concentrations. regulations.gov However, it is important to note that some studies on plant toxicity did not include the current maximum registered application rates. regulations.gov The application of this compound has been shown to reduce the abundance of certain fungal groups in the phyllosphere, including potentially beneficial endophytic fungi. plos.org

This compound has been found to have various effects on soil invertebrates such as earthworms. In Eisenia fetida, exposure to this compound has been linked to morphological changes, weight loss, and even necrosis in muscle layers at high concentrations. researchgate.net It can also induce nerve and immunological toxicity, as well as oxidative stress. researchgate.netnih.gov Research indicates that this compound can bioaccumulate in earthworms, leading to reproductive toxicity by disrupting metabolic pathways. researchgate.netnih.gov Studies on Dendrobaena veneta showed that while adult survival was not affected, juvenile earthworms exhibited reduced body mass, indicating a higher sensitivity at this life stage. researchgate.net

Table 1: Effects of this compound on Earthworms

SpeciesObserved EffectsReference
Eisenia fetidaMorphological alterations, weight loss, hemo-limphatic edemas, necrosis, nerve and immunological toxicity, potential carcinogenic risks, oxidative stress, reproductive toxicity. researchgate.netnih.gov
Dendrobaena venetaNo adverse effects on adult survival, but reduction in body mass of newly hatched juveniles. researchgate.net
Eisenia fetidaDisruption of the AMP pathway, impacting reproduction. nih.gov

Research on avian species has revealed that this compound can have detrimental effects, particularly on reproduction. In a study on captive house sparrows (Passer domesticus), chronic exposure to this compound resulted in reduced growth and a higher mortality rate in chicks, with female chicks being more severely affected. nih.govcnrs.fr While clutch size and hatching success were not impacted, the post-hatching effects were significant. nih.govcnrs.fr Other studies have indicated that this compound can affect the metabolism and body condition of passerine birds. researchgate.netuclm.es On an acute basis, this compound is considered slightly toxic to birds, but dietary exposure toxicity ranges from practically non-toxic to highly toxic. regulations.gov The bobwhite quail has been identified as the most sensitive species in chronic toxicity testing, with reductions in offspring body weight, survival, and the number of eggs laid. regulations.gov

Table 2: Effects of this compound on Avian Species

SpeciesObserved EffectsReference
Passer domesticus (House Sparrow)Reduced growth and higher mortality rate in chicks, especially females; altered metabolism and body condition. nih.govcnrs.frresearchgate.netuclm.es
Bobwhite QuailReductions in offspring body weight, offspring survival, and number of eggs laid. NOEC and LOEL of 156 and 320 ppm respectively. regulations.govepa.govepa.gov
Mallard DuckLower sensitivity compared to quail. epa.govepa.gov
Zebra FinchMost sensitive species in acute toxicity testing. regulations.gov

Effects on Non-Target Aquatic Organisms

This compound can enter aquatic environments through spray drift and runoff. canada.ca It is soluble in water and can persist in the water column and sediment. canada.ca

This compound has demonstrated toxicity to a range of fish species. canada.ca In the South American catfish (Rhamdia quelen), exposure to this compound has been shown to induce oxidative stress and cause lipid peroxidation in tissues. scielo.brnih.gov Studies on zebrafish (Danio rerio) have revealed that this compound can alter morphology, and behavior, and inhibit acetylcholinesterase (AChE) activity, which may be linked to reduced locomotion. nih.govresearchgate.net Furthermore, even at low concentrations, this compound can affect the liver morphology and function in zebrafish, disrupting homeostasis and physiology. tandfonline.com It has also been shown to act as an anti-estrogen-like chemical, inhibiting the expression of key enzymes and impairing steroid hormone biosynthesis, which can lead to reduced fecundity. nih.gov

The rainbow trout (Oncorhynchus mykiss) is considered one of the most sensitive fish species to this compound. epa.govepa.gov Studies have established its moderate toxicity, with observed sublethal effects including loss of equilibrium and lethargy. epa.govrasayanjournal.co.in The 96-hour LC50 for rainbow trout has been reported as 4.4 ppm. epa.govepa.gov For the sheepshead minnow (Cyprinodon variegatus), this compound is also moderately toxic with a reported LC50 of 5.9 ppm. epa.govepa.gov

Table 3: Acute and Chronic Effects of this compound on Various Fish Species

SpeciesEndpointValueReference
Rhamdia quelen96-h LC505.3 mg/L scielo.br
Danio rerio96-h LC5019.7 mg/L sci-hub.se
Cyprinodon variegatus96-h LC505.9 ppm epa.govepa.gov
Oncorhynchus mykiss96-h LC504.4 ppm epa.govepa.gov
Oncorhynchus mykiss96-h LC502.27 mg a.i./L epa.gov
Oncorhynchus mykissChronic MATC12-25 µg/L epa.govepa.gov
Cyprinodon variegatusChronic MATC21.4-47.5 µg/L epa.gov

This compound is toxic to a variety of aquatic invertebrates. canada.ca For the water flea (Daphnia magna), this compound is moderately toxic on an acute basis, with a 48-hour EC50 of 3.53 mg/L. epa.govepa.govresearchgate.net Chronic exposure affects reproduction, with the number of newborns per female being a particularly sensitive parameter. scielo.brnih.gov Studies have shown that even after a recovery period in clean water, reproductive parameters may not return to normal. scielo.brredalyc.org

The amphipod Gammarus pulex has shown reduced feeding rates when consuming leaves exposed to this compound. scielo.brnih.gov The 96-hour LC50 for this species has been reported as 1643 µg/L. researchgate.netnih.gov this compound is highly toxic to the mysid shrimp (Americamysis bahia, formerly Mysidopsis bahia), with a 96-hour LC50 of 0.49 ppm. epa.govepa.govnih.gov Chronic studies on mysid shrimp show that reproductive success is the affected parameter. epa.gov

Chironomids appear to be less sensitive to this compound than daphnids or mysids. regulations.gov Chronic toxicity tests on Chironomus riparius have shown an EC50 for emergence of 2.97 mg/L. oup.com

Table 4: Acute and Chronic Effects of this compound on Aquatic Invertebrates

SpeciesEndpointValueReference
Daphnia magna48-h EC503.53 mg/L researchgate.net
Daphnia magna48-h LC504.0 ppm epa.govepa.gov
Daphnia magna21-day MATC0.12-0.23 ppm epa.gov
Gammarus pulex96-h LC501643 µg/L researchgate.netnih.gov
Americamysis bahia96-h LC500.49 ppm epa.govepa.govnih.gov
Americamysis bahiaChronic MATC35-61 ppb epa.gov
Chironomus dilutus28-d EC50 (emergence)2.97 mg/L oup.com
Chironomus riparius28-d NOEC200 µg/L redalyc.org

Amphibians (e.g., Hyla intermedia)

This compound is recognized as being toxic to amphibians. canada.ca Chronic exposure studies on the Italian Tree Frog, Hyla intermedia, have revealed significant adverse effects. Tadpoles exposed to this compound from the Gosner developmental stage 25 until the completion of metamorphosis (a 78-day period) experienced a drastic decrease in metamorphic success compared to control groups. nih.gov The percentage of larvae surviving to metamorphosis was only 22.5% in groups exposed to higher concentrations and 36.25% in those exposed to lower concentrations, a sharp decline from the 86.25% success rate in the control group. nih.gov

The research highlighted a non-linear dose-response relationship before the onset of metamorphosis, where lower concentrations (5µg/L) induced greater effects on survival and deformity rates than higher concentrations (50µg/L). nih.gov However, during the metamorphic climax, this trend reversed, with metamorphosis initiation being reduced in a concentration-dependent manner. nih.gov Chronic larval exposure is also linked to tissue injuries and pathological changes in Hyla intermedia juveniles. chalmers.se Further studies have noted that amphibians are among the most sensitive aquatic taxa to chronic this compound exposure. oekotoxzentrum.ch Exposure has been shown to decrease metamorphosis rates in species like the Italian tree frog. escholarship.org

Key findings from a long-term study on Hyla intermedia are summarized below:

EndpointObservationCitation
Metamorphic Success Drastic decrease in all this compound-exposed groups compared to control (86.25%). nih.gov
Survival to Metamorphosis (Low Conc.) 36.25% nih.gov
Survival to Metamorphosis (High Conc.) 22.5% nih.gov
Developmental Rate Reduction in developmental rates just prior to metamorphic climax. nih.gov
Morphological Abnormalities Strong correlation between exposure and abnormalities like tail malformations, scoliosis, and edema. nih.gov

Aquatic Plants (e.g., Macrophytes)

This compound is toxic to non-target freshwater plants, including macrophytes. canada.camdpi.com Studies on the aquatic macrophyte Bidens laevis evaluated the potential cyto- and genotoxicity of this compound at a range of concentrations. The research demonstrated that this compound was both cytotoxic and genotoxic to B. laevis at environmentally relevant levels. researchgate.net Analysis of mitosis in the root tips showed a decreased mitotic index and an increase in chromosomal aberrations at concentrations of 10 and 100 µg/L. researchgate.net

Furthermore, the specific growth rate for the total length of the plant decreased in those exposed to 0.1, 10, and 100 µg/L. researchgate.net The growth rate for roots specifically decreased in plants exposed to 0.1 and 10 µg/L, with a maximum root growth inhibition rate of 68.8%. researchgate.net In mesocosm experiments, this compound is also studied for its effects on macrophyte development as a standard endpoint for environmental assessment. aquacosm.eu The most sensitive aquatic organisms in chronic exposure scenarios include macrophytes. oekotoxzentrum.ch

Algae (e.g., Scenedesmus obliquus, Marine Algae)

This compound is toxic to both freshwater and marine algae. canada.camdpi.com The enantiomers of this compound have been shown to exhibit different levels of toxicity. One study found that R-(-)-tebuconazole was approximately 1.4 to 5.9 times more toxic to the freshwater green alga Scenedesmus obliquus than S-(+)-tebuconazole. scielo.brredalyc.orgresearchgate.netnih.gov This enantioselectivity suggests that assessing the ecotoxicological risks of this compound should consider the effects of its individual stereoisomers. redalyc.orgresearchgate.net Another study determined the single toxicity of five azole fungicides to Scenedesmus obliquus and found this compound to be the most toxic among them, based on EC50 values. e3s-conferences.org

Research has also indicated that fungicides like this compound can have indirect effects, potentially leading to algal blooms. By suppressing fungal parasites (chytrids) that naturally control cyanobacteria populations, this compound can facilitate the overgrowth of these bloom-forming algae. beyondpesticides.org In laboratory settings, environmentally relevant concentrations of this compound resulted in a significant reduction in infections by the chytrid parasite on cyanobacteria. beyondpesticides.org While some studies show this compound does not influence total algal biomass under certain conditions, others suggest that chronic exposure over longer periods, such as 35 days, can lead to a decrease in algal biomass. chalmers.se

The table below summarizes toxicity data for this compound on various algae species.

SpeciesEndpointResultCitation
Scenedesmus obliquus Acute ToxicityR-(-)-tebuconazole is 1.4-5.9x more toxic than S-(+)-tebuconazole. nih.gov
Scenedesmus obliquus Comparative ToxicityThis compound was the most toxic of five azole fungicides tested. e3s-conferences.org
Pseudokirchneriella subcapitata Genotoxicity (Comet Assay)DNA damage observed at 3 and 6 mg/L. conicet.gov.ar
Nannochloris oculata Genotoxicity (Comet Assay)DNA damage observed at 3 and 6 mg/L. conicet.gov.ar
Selenastrum capricornutum 5-Day EC502.73 mg/L epa.gov
Scenedesmus subspicatus 4-Day EC501.45 mg/L epa.gov

Mollusks (e.g., Crassostrea virginica, Cantareus aspersus)

This compound has demonstrated toxicity towards various mollusk species. scielo.brredalyc.org For the Eastern oyster, Crassostrea virginica, this compound is classified as moderately toxic based on shell deposition studies. epa.gov The 96-hour EC50 for C. virginica has been reported as 3.1 mg/L, with a No-Observed-Effect Concentration (NOEC) of 1.7 mg/L. canada.ca Another assessment noted intoxication of C. virginica embryos under laboratory conditions. redalyc.org

Genotoxic effects have been assessed in the terrestrial snail Cantareus aspersus. scielo.br Embryos exposed to a this compound-based fungicide showed concentration-dependent modifications in their DNA profiles from concentrations as low as 0.05 mg/L. nih.gov These changes, detected using Random Amplified Polymorphic DNA (RAPD) analysis, indicate a genotoxic potential at concentrations below recommended field application rates. nih.gov

The following table presents toxicity data for this compound on representative mollusk species.

SpeciesEndpointResultCitation
Crassostrea virginica 96-hour EC50 (Shell Deposition)3.1 mg/L canada.ca
Crassostrea virginica 96-hour NOEC1.7 mg/L canada.ca
Cantareus aspersus Genotoxicity (Embryos)DNA profile alterations observed from 0.05 mg/L. nih.gov

Genotoxicity and Sublethal Effects

DNA Damage Studies

This compound has been shown to induce genotoxic effects, specifically DNA damage, in a variety of non-target organisms. Studies using the comet assay have demonstrated that this compound can cause DNA fragmentation. For instance, in the human colon carcinoma cell line HCT116, this compound exposure led to a significant increase in reactive oxygen species (ROS), which in turn induced DNA fragmentation. nih.gov Similarly, in the HEp-2 human cell line, sub-cytotoxic concentrations of this compound induced DNA damage, suggesting a clastogenic effect. researchgate.netnih.govconicet.gov.ar

In an ecotoxicological context, the genotoxic potential has been confirmed in aquatic and terrestrial organisms. In the wetland macrophyte Bidens laevis, exposure to this compound led to an increase in chromosomal aberrations, indicating a mechanism of genotoxicity. researchgate.net The alkaline single-cell gel electrophoresis (comet) assay was used to assess DNA damage in the freshwater green algae Pseudokirchneriella subcapitata and Nannochloris oculata; this compound was found to be genotoxic to both species at concentrations of 3 and 6 mg/l. conicet.gov.ar Furthermore, the genotoxic potential of this compound was assessed in snail embryos of the species Cantareus aspersus, where individual changes were observed with this compound doses starting from 50 µg/L. scielo.br

Behavioral and Physiological Alterations

Exposure to this compound can lead to significant behavioral and physiological changes in non-target organisms. In fish, particularly zebrafish (Danio rerio), this compound has been observed to induce neurotoxicity and alter behavior. nih.gov Short-term exposure can cause loss of motor coordination and sluggishness. frontiersin.org Studies have shown that this compound exposure reduces the distance traveled and mean speed in adult zebrafish. nih.govresearchgate.net It can also alter exploratory behavior in zebrafish larvae, reducing the distance traveled and absolute turn angle. nih.gov These behavioral changes may be linked to the compound's effect on the cholinergic system, as this compound has been found to inhibit acetylcholinesterase (AChE) activity in both larvae and the adult zebrafish brain. nih.govresearchgate.net

Physiological alterations have also been documented. In male zebrafish, exposure to this compound resulted in increased levels of cholesterol, triglycerides, and vitellogenin. escholarship.org In amphibians such as Xenopus laevis, this compound exposure led to a decrease in wet weight and developmental delays. oekotoxzentrum.ch In crustaceans, toxic effects were observed when amphipods of the species Gammarus pulex were fed leaves exposed to this compound, which caused a reduction in the organisms' feed rate. scielo.brredalyc.org For daphnids, the number of newborns per female was a highly sensitive parameter to this compound exposure, and a recovery period was insufficient to restore normal reproduction parameters. scielo.br

Endocrine Disruption Potential

This compound has been identified as a potential endocrine disruptor, with studies indicating its ability to interfere with the normal functioning of hormonal systems in various species. beyondpesticides.orgresearchgate.net This disruption can occur through various mechanisms, including interactions with hormone-binding globulins and modulation of key enzymatic activities.

The thyroid endocrine system is essential for normal development and metabolism in vertebrates. In the bloodstream, thyroid hormones are primarily bound to transport proteins such as thyroid hormone-binding globulin (TBG) and transthyretin (TTR). frontiersin.orgaopwiki.org Any substance that interferes with this binding can disrupt thyroid hormone homeostasis.

In silico studies using molecular docking have explored the interaction between this compound and thyroid hormone-binding globulin. These computational analyses have shown that this compound has the potential to bind to thyroid hormone-binding globulin, suggesting a possible mechanism for thyroid disruption. nih.govresearchgate.net One such study reported a binding potency of -6.28 kcal/mol for this compound with the thyroid hormone-binding globulin (PDB ID: 2CEO). nih.gov Molecular dynamics simulations further suggested that this compound can form a stable complex with this protein, indicating a potential for endocrine and reproductive interruptions. nih.gov

Experimental studies in various animal models have provided further evidence of this compound's impact on the thyroid system. In zebrafish, parental exposure to this compound resulted in thyroid endocrine disruption in the offspring, indicating maternal transfer of the compound. nih.gov Specifically, exposure to 0.20 and 0.50 mg/L this compound decreased both thyroxine (T4) and 3,5,3'-triiodothyronine (T3) levels in female zebrafish. nih.gov Similarly, a study on house sparrows exposed to this compound showed a significant decrease in T4 levels, further supporting the hypothesis that this fungicide affects the thyroid endocrine axis. cnrs.frnih.gov

Sex hormone-binding globulin (SHBG) is a protein that binds to and transports sex hormones, such as testosterone (B1683101) and estradiol (B170435), in the blood, regulating their availability to target tissues. mdpi.com Chemicals that interfere with SHBG can disrupt the balance of these crucial hormones.

In silico molecular docking studies have been conducted to investigate the binding potential of this compound to SHBG. nih.govmdpi.com These studies have revealed that this compound can fit into the binding pocket of SHBG. One study calculated a binding score of -7.54 kcal/mol for this compound with SHBG (PDB ID: 1D2S), which was comparable to the native ligand dihydrotestosterone. nih.gov Molecular dynamics simulations also indicated a stable binding pattern, suggesting that this compound may lead to potent endocrine and reproductive disruptions by interacting with SHBG. nih.gov

Aromatase (CYP19) is a key enzyme responsible for the conversion of androgens to estrogens. uochb.cz Inhibition of aromatase activity can lead to an imbalance in sex hormones, which can have significant reproductive and developmental consequences. uochb.cz

Several studies have demonstrated that this compound can inhibit aromatase activity. acri.gov.twnih.govoekotoxzentrum.ch In pubertal rats, this compound was found to decrease serum aromatase activity and, consequently, reduce serum 17β-estradiol concentrations. acri.gov.tw Another study on male rats showed that pubertal exposure to this compound increased serum testosterone levels while lowering estradiol levels, an effect attributed to the inhibition of testicular aromatase activity. nih.gov The in vitro IC50 value for aromatase inhibition by this compound in primary rat Leydig cells was determined to be 40 μmol/L. nih.gov

In zebrafish, this compound exposure has been shown to induce a male-biased sex differentiation, which is consistent with its anti-estrogenic effects mediated through aromatase inhibition. researchgate.netresearchgate.net Studies have shown a reduction in the expression of cyp19a mRNA, the gene encoding for aromatase, leading to decreased 17β-estradiol levels and an imbalanced 17β-estradiol/testosterone ratio. researchgate.net

Table 1: Summary of this compound's Endocrine Disruption Potential

Enantioselective Ecotoxicity

This compound is a chiral compound, meaning it exists as two non-superimposable mirror images called enantiomers: R-(-)-tebuconazole and S-(+)-tebuconazole. researchgate.netnih.gov Although they have the same chemical formula, these enantiomers can exhibit different biological activities and toxicities, a phenomenon known as enantioselectivity.

Research has shown that the two enantiomers of this compound can have different effects on non-target organisms. For example, the fungicidal activity against Botrytis cinerea was found to be 44 times higher for R-(-)-tebuconazole than for S-(+)-tebuconazole. researchgate.net

Studies on the acute toxicity of this compound enantiomers to various aquatic organisms have revealed significant differences. R-(-)-tebuconazole was found to be approximately 1.4 to 5.9 times more toxic than S-(+)-tebuconazole to Scenedesmus obliquus, Daphnia magna, and Danio rerio. nih.gov In chronic toxicity tests with Daphnia magna, S-tebuconazole was found to be more toxic than the racemic mixture. nih.gov

Enantioselectivity has also been observed in the bioaccumulation of this compound. In the earthworm Eisenia fetida, S-(+)-tebuconazole, the enantiomer with lower fungicidal activity, was found to accumulate preferentially. researchgate.net Conversely, in zebrafish, a preferential accumulation of (-)-R-tebuconazole was observed. capes.gov.br The biotransformation of this compound in earthworms is also enantioselective and mediated by cytochrome P450 enzymes. acs.org

Maternal exposure of zebrafish to this compound enantiomers has demonstrated enantioselective effects on the offspring. R-tebuconazole showed a higher impact on inducing malformations and decreasing swimming speed in F1 larvae compared to the S-enantiomer. researchgate.net Furthermore, significant enantioselective effects on thyroid hormone levels and the expression of genes along the hypothalamic-pituitary-thyroid (HPT) axis were observed in both the parent generation and their offspring. researchgate.net

The degradation of this compound in soil can also be enantioselective, with S-(+)-tebuconazole degrading faster than R-(-)-tebuconazole in some soil types. nih.gov The residue of this compound in soil can also have an enantioselective effect on the soil microbiota and the abundance of antibiotic resistance genes. nih.gov

Table 2: Enantioselective Ecotoxicity of this compound

V. Metabolism and Biotransformation in Biological Systems

Plant Metabolism

In plants, tebuconazole undergoes uptake, translocation, and metabolic degradation. The extent and nature of these processes can vary depending on the plant species and environmental conditions.

Uptake and Translocation Dynamics

This compound is a systemic fungicide, meaning it can be absorbed and moved within the plant. apsnet.org Studies have shown that its uptake and translocation efficiency are key to its effectiveness.

Root and Foliar Uptake : Research indicates that this compound can be efficiently absorbed by plant roots from the soil and subsequently transported upwards (acropetally) to the stem and leaves. apsnet.orgnih.gov Rapid uptake has been observed in tomato and bell pepper plants following soil drench applications. nih.gov The primary driver for the uptake and translocation of this compound into plant tissues is believed to be the plant's transpiration stream, suggesting a passive uptake mechanism. nih.gov

Distribution within the Plant : Once absorbed, the distribution of this compound is not uniform. In tomato plants, the majority of the fungicide tends to accumulate in the roots. nih.gov In contrast, bell pepper plants show accumulation in both the roots and the leaves. nih.gov The accumulation in fruits of both tomato and bell pepper is comparatively low. nih.gov

Limited Translocation Between Organs : The movement of this compound between different plant organs can be limited. In greenhouse experiments with wheat, very little of the total this compound content was found to translocate from the flag leaves to the ears (<1%) or from the ears to the flag leaves (a maximum of 3.55%). scu.edu.au However, a moderate level of redistribution (3.2-15.9%) was observed from the treated side to the untreated side of the wheat ears, which is significant for disease management. scu.edu.au

Interactive Table: this compound Translocation in Wheat
Translocation PathwayPercentage of Total AI TranslocatedReference
Flag Leaves to Ears<1% scu.edu.au
Ears to Flag LeavesUp to 3.55% scu.edu.au
Within Ear (Treated to Untreated Side)3.2% - 15.9% scu.edu.au

Metabolic Pathways and Metabolite Identification

Once inside the plant, this compound is metabolized into several breakdown products. While the parent compound often remains the major residue, in certain crops like wheat and peanuts, it is extensively metabolized. mdpi.comfao.org The primary metabolic transformations include oxidation of the tertiary butyl group and cleavage of the triazole moiety.

The most significant metabolites formed, particularly in rotational crops, are known as triazole derivative metabolites (TDMs). mdpi.comeurl-pesticides.eu These common metabolites can be formed from several different triazole fungicides. mdpi.comeurl-pesticides.eu

Key identified metabolites include:

1,2,4-triazole : This is a core breakdown product resulting from the cleavage of the this compound molecule. mdpi.comfao.org

Triazole Alanine (TA) : Often the most prominent TDM found in primary and rotational crops, especially in wheat grain and peanut kernels. mdpi.comfao.orgeurl-pesticides.eu

Triazole Lactic Acid (TLA) : Another common TDM, found predominantly in wheat straw. fao.orgeurl-pesticides.eu

Triazole Acetic Acid (TAA) : This metabolite is mainly found in cereals. fao.orgeurl-pesticides.eu

In peanut plants, for example, foliage contains mostly the parent this compound, but the nuts contain primarily the cleavage product triazole alanine (54.1% of the total radioactive residue), along with triazole lactic acid and 1,2,4-triazole (10% each). fao.org

Conjugation Processes

Following the initial metabolic reactions (Phase I), the resulting metabolites can undergo conjugation (Phase II), where they are linked to endogenous molecules like sugars or amino acids. This process generally increases the water solubility of the metabolites, facilitating their storage in vacuoles or incorporation into cell wall components (Phase III). nih.gov

In the metabolism of this compound in plants, the hydroxylated intermediate, hydroxy-tebuconazole, can be conjugated. fao.org Studies using Cannabis sativa callus cultures have identified glycosylation (conjugation with glucose) and further conjugation with malonic acid as key Phase II and III processes. nih.gov Evidence of minor amounts of cellulose conjugation has also been reported. fao.org

Animal Metabolism

In animals, this compound is also extensively metabolized. Studies in various mammalian and avian species have elucidated the primary biotransformation pathways.

Mammalian Metabolic Pathways (e.g., Rat, Goat, Hen)

Metabolism studies have been conducted in rats, lactating goats, and laying hens to model biotransformation in mammals and livestock. fao.orgfao.org The metabolic pathway is broadly similar across these species and shares characteristics with pathways observed in plants, primarily involving the oxidation of the t-butyl group. fao.org

Rat : In rats, the main metabolic pathway involves the oxidation of one of the methyl groups on the tertiary butyl moiety to form an alcohol (hydroxy-tebuconazole) and subsequently a carboxylic acid (this compound-carboxylic acid). fao.orgfao.org These metabolites are then often conjugated with glucuronic acid or sulfate before excretion. fao.org A notable sex-dependent difference is observed, with male rats excreting a lower proportion of metabolites in urine and a higher proportion in feces compared to females. fao.org Cleavage of the triazole moiety is also observed, primarily in males. fao.org

Goat : Metabolism in lactating goats is extensive. The primary metabolites identified are this compound-1-hydroxy and its glucuronide conjugate, which was found in all tissues, accounting for 46% to 77% of the total radioactive residue. fao.org

Hen : In laying hens, this compound is a major residue in fat and muscle. fao.org The main metabolite is this compound-1-hydroxy, present in all tissues and eggs. fao.org Further oxidation to this compound-carboxylic acid and conjugation to this compound-1-hydroxysulfate also occurs, particularly in the liver. fao.org Unlike in goats, cleavage of the triazole ring is a more significant pathway in hens, with 1,2,4-triazole being detected in muscle and eggs. fao.org

Hydroxylation and Carboxylation of Tertiary Butyl Moiety

The central feature of this compound metabolism in animals is the stepwise oxidation of the tertiary butyl group. fao.org This two-step process is a major detoxification pathway.

Hydroxylation : The first step is the hydroxylation of one of the methyl groups of the t-butyl moiety, catalyzed by cytochrome P450 enzymes. This reaction forms the primary alcohol metabolite, known as This compound-1-hydroxy (or hydroxy-tebuconazole). fao.org This metabolite is consistently found as a major product across different animal species. fao.org

Carboxylation : The alcohol group of hydroxy-tebuconazole is then further oxidized to a carboxylic acid, forming This compound-carboxylic acid . fao.org This metabolite is also a significant product found in the liver and excreta of studied animals. fao.org

Following these oxidations, the resulting hydroxyl and carboxyl groups provide sites for Phase II conjugation reactions, such as glucuronidation and sulfation, which facilitate the elimination of the metabolites from the body. fao.org

Interactive Table: Major this compound Metabolites in Animal Systems
AnimalKey Tissues/ProductsMajor MetabolitesReference
Rat ExcretaThis compound-1-hydroxy, this compound-carboxylic acid (and their conjugates) fao.org
Goat Tissues, MilkThis compound-1-hydroxy, this compound-1-OH-glucuronide fao.org
Hen Tissues, EggsThis compound, this compound-1-hydroxy, this compound-carboxylic acid, 1,2,4-triazole fao.org

Glucuronide and Sulfate Conjugation

In animal systems, a key phase II metabolic pathway for this compound is conjugation with glucuronic acid and sulfate. Following initial oxidative transformations (Phase I), these conjugation reactions facilitate the excretion of the fungicide.

In mammals, the formation of glucuronide and sulfate conjugates is a significant route of detoxification. Studies in rats have shown that after the initial oxidation of the tertiary butyl moiety to alcohol (hydroxy) and carboxylic acid (carboxy) metabolites, these products are then conjugated. fao.orgnih.gov Metabolism in female rats preferentially leads to these simple oxidation products followed by conjugation to glucuronide and sulfate. nih.gov Similarly, human metabolism involves the formation of glucuronide conjugates of hydroxyl and carboxyl derivatives of this compound, which have been identified in urine. nih.gov

This pathway is not limited to mammals. Research on livestock has identified an alcohol glucuronide conjugate in rats and an alcohol sulfate conjugate in goats and laying hens. fao.orgfao.org In zebrafish, a Phase II metabolite, this compound sulfate (TEB-S), has also been identified, highlighting sulfation as a key biotransformation pathway in aquatic vertebrates. nih.gov

The table below summarizes the identified this compound conjugates in various animal species.

SpeciesConjugate IdentifiedPrecursor MetaboliteReference
Rat (Female)Glucuronide, SulfateHydroxy and Carboxy metabolites nih.gov
HumanGlucuronideHydroxyl and Carboxyl derivatives nih.gov
GoatSulfateAlcohol derivative (HWG 2061) fao.orgfao.org
Laying HenSulfateAlcohol derivative (HWG 2061) fao.orgfao.org
ZebrafishSulfateThis compound nih.gov

Triol and Keto Acid Derivatives

Further oxidation of the primary metabolites of this compound can lead to the formation of more complex derivatives, particularly in a sex-dependent manner in some species. In male rats, the primary oxidation products—hydroxy and carboxy metabolites—undergo additional oxidation to form triol and keto acid derivatives. fao.orgnih.gov This indicates a more extensive metabolic pathway in males compared to the more direct conjugation pathway observed in females. nih.gov

Triazole Moiety Cleavage

A significant degradation pathway for this compound involves the cleavage of the stable 1,2,4-triazole ring. This metabolic step is crucial as it breaks down the core structure of the fungicide. This cleavage has been observed in both animal metabolism and microbial biotransformation.

In male rats, cleavage of the triazole moiety occurs, leading to the presence of free 1,2,4-triazole in the urine, accounting for approximately 5% of urinary metabolites. fao.orgnih.gov In plants, this compound can be extensively metabolized to form triazole derivative metabolites, including 1,2,4-triazole, triazole alanine, triazole lactic acid, and triazole acetic acid. mdpi.com Fungal degradation can also proceed via this route; for instance, a major metabolic pathway for this compound degradation by Trichoderma harzianum is the cleavage of the triazole ring. researchgate.netswst.org

Microbial Biotransformation

Microorganisms in soil and aquatic environments play a critical role in the environmental fate of this compound through various biotransformation processes.

Soil Microbial Metabolism

The degradation of this compound in soil is primarily a microbial process, though it is characterized by a long half-life, which can range from 49 to 610 days. mdpi.comresearchgate.net The rate of degradation is influenced by several factors, including soil pH, organic carbon content, soil biological properties, and the availability of other organic substrates for the degrading microorganisms. mdpi.comresearchgate.net While this compound can be persistent, its application at normal agronomic rates does not appear to have a significant long-term negative impact on the total soil microbial biomass or activity. nih.gov In some cases, it has been observed to stimulate the proliferation of organotrophic bacteria and fungi. researchgate.net

Aquatic Microbial Metabolism

In aquatic ecosystems, this compound can affect microbial communities and undergo biotransformation. Studies on aquatic biofilms, which consist of fungi, bacteria, and algae, show that chronic exposure to environmental concentrations of this compound can lead to a significant decrease in fungal biomass. nih.gov Despite this, the biofilms demonstrate a capacity to metabolize the fungicide, as evidenced by the release of unidentified transformation products into the water column after prolonged exposure. nih.gov The influence of this compound on aquatic microbial communities is considered moderate and is dependent on the specific characteristics of the ecosystem. tandfonline.com

Identification of Degrading Microorganisms

Several microbial species have been identified with the capability to degrade and biotransform this compound. These microorganisms utilize the fungicide as a source of carbon and energy, breaking it down into various metabolites.

Enterobacter sakazakii and Serratia sp. : Strains of these bacteria, isolated from soils with a history of this compound exposure, have demonstrated the ability to degrade the fungicide. nih.govtandfonline.comnih.govresearchgate.net In bioreactor cultivations, these isolates were capable of degrading up to 51% of an initial this compound concentration. nih.govtandfonline.com Specifically, Serratia marcescens has been studied for its this compound biodegradation capabilities. researcher.life

Cunninghamella elegans : This soil fungus is a well-studied model for xenobiotic metabolism and has shown significant efficacy in degrading this compound. nih.govst-andrews.ac.uk Approximately 98% of this compound was degraded by C. elegans within seven days, with the accumulation of five metabolites. nih.govresearchgate.netresearchgate.net The metabolic process is believed to involve cytochrome P450 (CYP) and flavin-dependent monooxygenase enzymes. nih.gov

Bacillus subtilis : The role of B. subtilis in this compound degradation is complex. Some studies indicate that this compound inhibits the growth of B. subtilis, with no degradation observed. researchgate.netresearchgate.netnih.gov Conversely, other research suggests that at low concentrations, this compound can stimulate the growth of B. subtilis and act synergistically to control plant diseases. researchgate.netresearchgate.net

Trichoderma harzianum : This mold is capable of biotransforming this compound. In one study, T. harzianum degraded 68% of the available this compound in vitro over 21 days. researchgate.netswst.org The primary degradation pathways identified were the cleavage of the triazole ring and oxidation of the tert-butyl moiety. researchgate.net Laboratory studies have shown degradation rates of 44.5–49.2%. researchgate.netnih.gov

The table below summarizes the degradation capabilities of the identified microorganisms.

MicroorganismDegradation CapabilityKey FindingsReference(s)
Enterobacter sakazakiiYesDegraded 51% of initial concentration in bioreactors. nih.govtandfonline.comnih.gov
Serratia sp.YesDegraded 51% of initial concentration in bioreactors. nih.govtandfonline.comnih.gov
Cunninghamella elegansYesDegraded ~98% within 7 days; involves CYP enzymes. nih.govresearchgate.netresearchgate.net
Bacillus subtilisContradictorySome studies show inhibition by this compound; others suggest synergistic effects at low concentrations. researchgate.netresearchgate.netnih.govresearchgate.net
Trichoderma harzianumYesDegraded 68% in 21 days; major pathway is triazole ring cleavage. researchgate.netswst.orgresearchgate.netnih.gov

Vi. Analytical Methodologies for Tebuconazole and Its Metabolites

Sample Preparation Techniques

Effective sample preparation is fundamental to isolating tebuconazole from the matrix, removing interfering compounds, and concentrating the analyte for subsequent detection.

Various extraction methods are employed depending on the matrix and the desired level of sensitivity.

Organic Solvent Extraction: This is a common approach, utilizing solvents or solvent mixtures to dissolve this compound from the sample matrix. For instance, an acetone (B3395972)/water mixture (3:1) is frequently used to homogenize and extract this compound from plant materials such as grains, peanuts, and other crops epa.govfao.org. For processed peanut products, specific procedures include extraction from refined and crude peanut oil with hexane, followed by partitioning into acetonitrile (B52724) epa.govfao.orgepa.gov. Soapstock samples are extracted with ethyl acetate (B1210297), which is then sequentially partitioned against aqueous HCl and water epa.govfao.orgepa.gov. Ethyl acetate has also proven highly effective for extracting this compound residues from tomato samples isvsvegsci.in. For hair samples, acetonitrile has been identified as the most effective extraction solvent, with methanol (B129727) and acetone also demonstrating good efficiencies unimi.it. An ultrasound-assisted extraction technique, employing ethyl acetate, has been developed for the trace determination of this compound in garlic, soil, and water samples, enhancing extraction efficiency without requiring additional partitioning or cleaning steps nih.gov.

Microwave-Assisted Extraction (MAE): This technique utilizes microwave energy to facilitate the extraction process. For example, this compound can be extracted from soil samples using microwave extraction with a 7:3 v/v mixture of methanol:water epa.gov.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): The QuEChERS method is widely adopted for multi-residue pesticide analysis due to its simplicity, speed, and effectiveness across diverse food matrices researchgate.netscielo.brnih.gov. It typically involves extraction with acetonitrile, followed by the addition of salts (e.g., magnesium sulfate, sodium acetate) to induce phase separation and enhance the recovery of target analytes researchgate.netscielo.brresearchgate.net. This method has been successfully validated for this compound analysis in various commodities, including fruits, vegetables researchgate.netnih.gov, wine researchgate.net, and soil researchgate.netnih.gov. For instance, a QuEChERS method coupled with LC-MS/MS was satisfactorily validated for this compound in bean pods, achieving a limit of quantification (LOQ) of 0.01 mg/kg fao.orgfao.org.

Following extraction, clean-up steps are often necessary to remove matrix interferences that could affect the accuracy and sensitivity of the detection method.

Florisil: Florisil columns are commonly employed for purifying extracts, particularly those obtained via organic solvent extraction. For example, after partitioning acetone/water extracts into dichloromethane, a Florisil column can be used for clean-up fao.orgfao.orgfao.org. Research indicates that Florisil is more effective than silica (B1680970) gel in removing interfering compounds from tomato extracts scielo.br. It is also used for ginseng samples fao.org.

C-18 (Octadecylsilane): C-18 sorbents are frequently used in clean-up procedures, often in conjunction with QuEChERS or other solid-phase extraction (SPE) approaches epa.govfao.orgresearchgate.netresearchgate.netfao.orgfao.org.

Silica Columns: Silica gel column chromatography is utilized for purifying plant extracts epa.govfao.orgepa.govfao.orgfao.org. Silica gel is a polar adsorbent that effectively removes polar non-hydrocarbon interferences itrcweb.org. In some cases, such as for soil and water samples, the silica gel column clean-up step may be eliminated epa.govepa.gov.

Gel Permeation Chromatography (GPC): GPC is a size-exclusion chromatography technique used for purifying complex plant extracts, especially those from matrices rich in lipids or large molecules, such as peanut products epa.govfao.orgepa.govfao.orgfao.org. This method helps to separate the analyte from high molecular weight co-extractives usgs.gov.

Dispersive Solid-Phase Extraction (d-SPE): Often integrated into QuEChERS methods, d-SPE involves adding a sorbent (e.g., primary secondary amine (PSA), C18) directly to the extract to remove specific interferences researchgate.netresearchgate.netscirp.orgresearchgate.net. For instance, PSA combined with MgSO4 has been used for clean-up in persimmon analysis nih.gov.

Chromatographic and Spectrometric Detection

The final stage of analysis involves the separation and quantification of this compound using highly sensitive instrumental techniques.

Gas chromatography-based methods are well-established for this compound analysis, offering good sensitivity and selectivity.

GC-NPD: Gas Chromatography with a Nitrogen-Phosphorus Detector is a common method for determining this compound in plant materials, soil, and water following appropriate extraction and clean-up epa.govfao.orgnih.govresearchgate.netfao.orgfao.orgfao.orgscispace.com. Limits of determination typically range from 0.01 to 0.05 mg/kg fao.orgfao.orgfao.org. Recovery rates reported for GC-NPD methods are generally high, ranging from 80% to 109% in various commodities, and 82% to 94% in peanuts, oil, and soapstock fao.org. A method utilizing Florisil clean-up achieved a mean recovery of 87.4% fao.org.

GC-ECD: Gas Chromatography with an Electron Capture Detector is also employed for this compound analysis, particularly in matrices like tomato fruits and soil isvsvegsci.in. Recoveries ranging from 85.00% to 94.00% in tomato and 81.67% to 89.67% in soil have been reported isvsvegsci.in. GC-ECD is considered a sensitive detection technique for organonitrogen pesticides and can be part of multi-residue analysis nih.govnih.govresearchgate.net.

GC-MS: Gas Chromatography coupled with Mass Spectrometry provides enhanced specificity and selectivity for this compound quantification researchgate.net. GC-MS, including ion trap mass spectrometry (GC-IT-MS), can be used for multi-residue determination researchgate.net. In some applications, an online microextraction procedure combined with GC-NPD or GC-MS allows for direct analysis without a separate clean-up step, achieving recoveries between 93% and 110% and limits of determination of 0.10 mg/kg for this compound in grapes, must, and wine scispace.com. GC/MS/MS is also utilized for soil samples nih.gov.

Table 1: Representative GC-based Analytical Performance for this compound

MethodMatrixLOQ (mg/kg or µg/kg)Recovery (%)Reference
GC-NPDPlant material, soil, water0.01-0.0580-109 fao.orgfao.orgfao.org
GC-NPDPeanuts, oil, soapstock0.01-0.0582-94 fao.org
GC-NPDGinseng0.03 (fresh), 0.06 (processed)80-120 fao.org
GC-NPDGarlic, soil, water1-10 µg/kg or µg/LNot specified nih.gov
GC-ECDTomato fruit, soilNot specified81.67-94.00 isvsvegsci.in
GC-MSGrapes, must, wine0.1093-110 scispace.com
GC-IT-MSFruits, vegetables1.2-20 µg/kg68-121 researchgate.net
GC-MS/MSSoil0.02Not specified nih.gov

LC-MS/MS is a powerful and increasingly preferred technique for this compound analysis due to its high sensitivity, specificity, and ability to handle polar and thermally labile compounds without derivatization.

LC-MS/MS: This method is widely applied for this compound determination in diverse matrices, including soil epa.govresearchgate.net, water epa.govepa.govnih.gov, various plant matrices like orange fruit, pulp, oil, and juice fao.org, bean pods fao.orgfao.org, strawberry researchgate.net, and persimmon nih.gov. The technique typically employs electrospray ionization (ESI) in positive ion mode and multiple reaction monitoring (MRM) for quantification and confirmation fao.orgepa.govfao.orgepa.gov. The use of isotopic internal standards (e.g., this compound-15N3 or this compound-d6) is common to ensure method accuracy and compensate for matrix effects fao.orgunimi.itepa.govepa.govnih.gov.

UPLC-MS/MS and HPLC-MS/MS: These are high-performance variations of LC-MS/MS, offering improved chromatographic resolution and faster analysis times. For example, a Waters ACQUITY UPLC C18 column with a linear gradient of acetonitrile-water containing ammonium (B1175870) acetate has been used for the simultaneous quantification of this compound in soil researchgate.net. Chiral HPLC-MS/MS methods have been developed for the enantioselective determination of this compound enantiomers in matrices like strawberry researchgate.net.

Table 2: Representative LC-MS/MS-based Analytical Performance for this compound

MethodMatrixLOQ (mg/kg, ng/mL, or µg/kg)Recovery (%)Reference
LC-MS/MSSoil10.0 ng/gNot specified epa.gov
LC-MS/MSOrange fruit, pulp, oil, juice0.01 mg/kg80-118 fao.org
LC-MS/MSBean pods0.01 mg/kgNot specified fao.orgfao.org
LC-MS/MSWater0.05 ng/mLNot specified epa.gov
LC-MS/MSWater, animal tissue3.89 pg/mL (water), 0.63 pg/mg (tissue)80.6-99.7 (water), 68.1-109 (tissue) nih.gov
LC-MS/MSSoil0.004 mg/kg82-102 researchgate.net
LC-MS/MSStrawberry (enantiomers)2.5 µg/kgNot specified researchgate.net
LC-MS/MSPersimmon1.0 µg/kgAcceptable nih.gov
LC-MS/MSHair1.0 pg/mg hairGood unimi.it

Immunochemical Assays

Immunochemical assays, such as Enzyme-Linked Immunosorbent Assays (ELISAs), represent an alternative approach for this compound residue determination researchgate.net. These methods offer advantages in terms of speed and cost-effectiveness, making them suitable for situations requiring rapid screening of a large number of samples, especially when instrumental analysis methods might be too expensive or time-consuming due to extensive sample preparation and clean-up steps tandfonline.com.

Enzyme-Linked Immunosorbent Assay (ELISA) Development

Enzyme-Linked Immunosorbent Assay (ELISA) has emerged as a popular immunoassay for the quantitative detection of this compound due to its ease of use, rapid results, and cost-effectiveness doi.org. The development of competitive ELISAs typically involves raising antibodies against this compound derivatives.

For instance, a competitive ELISA was developed for the quantitative detection of this compound residues in cereal crops tandfonline.comtandfonline.com. This involved raising polyclonal antibodies in rabbits against two p-chloro substituted derivatives of this compound, which were conjugated to bovine serum albumin (BSA) tandfonline.comtandfonline.com. A standard curve generated with one of these antisera demonstrated a linear detection range for this compound between 0.02 and 20 µg/mL in 20% methanol tandfonline.comtandfonline.com. Furthermore, studies on the cross-reactivity of this antiserum showed minimal or no reaction with seven other commercially important triazole compounds, indicating good specificity tandfonline.comtandfonline.com. Validation of this ELISA using wheat leaf samples, analyzed concurrently by Gas Chromatography-Mass Spectrometry (GC-MS) and ELISA, revealed a highly significant correlation (R² > 0.9821) between the two analytical methods tandfonline.comtandfonline.com.

More recently, an indirect competitive ELISA (ic-ELISA) based on monoclonal antibodies (mAbs) has been developed for this compound detection in water, achieving a limit of detection (LOD) of 0.51 ng/mL doi.org. Another study established an ic-ELISA for screening this compound residues in aqueous samples using an innovative hapten design. This assay exhibited a linear range of calibration standard curves from 0.51 to 10.71 ng/mL, with cross-reactivities to other analogs being less than 6% researchgate.net. The detection limits for this compound in water samples using this immunoassay ranged from 0.197 to 0.297 ng/mL researchgate.netresearchgate.net.

Lateral Flow Immunoassay (LFIA) Applications

Lateral Flow Immunoassay (LFIA) offers a rapid and convenient alternative to traditional ELISA, particularly suitable for on-site detection, as it eliminates the need for washing steps and provides faster results doi.orgresearchgate.net. This compound test kits based on LFIA are available for detecting the fungicide in various matrices such as tissue, vegetable, and fruit samples, with a reported detection limit of 10 ppb and a detection time of 15 minutes ecalbio.com.

Recent advancements in LFIA for this compound detection include the development of gold nanoparticles-based and quantum dot beads-based fluorescence immunoassays. A gold nanoparticles-based LFIA, utilizing a highly sensitive monoclonal antibody (mAb 2H1C12), was developed and exhibited a detection limit of 2.5 ng/mL in working buffer doi.org. When applied to real agricultural samples, the LFIA showed detection limits of 75 ng/g in apple, 75 ng/g in cucumber, 35.5 ng/g in wheat, and 75 ng/g in soil samples doi.org. This performance meets the detection requirements for this compound in agricultural products as regulated by both China and the European Union doi.org. The qualitative results from this LFIA were consistent with quantitative results obtained by ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) doi.org.

Another sensitive quantum dot beads-based fluorescence immunochromatographic test strip assay (QBs-FITSA) was developed for rapid and sensitive detection of this compound in agricultural products nih.govacs.org. This QBs-FITSA exhibited a linear detection range from 0.02 to 1.25 ng/mL, with an LOD of 0.02 ng/mL nih.govacs.org. This LOD is significantly lower than the maximum residue limit (MRL) of this compound (50 ng/mL) nih.gov. The QBs-FITSA can provide qualitative and semi-quantitative detection of this compound in agricultural product samples within 15 minutes researchgate.net.

Monoclonal Antibody Production and Characterization

The generation of high-quality antibodies is paramount for developing high-performance immunoassays for small molecular weight compounds like this compound nih.gov. Monoclonal antibodies (mAbs) offer superior specificity and sensitivity compared to polyclonal antibodies.

The production of anti-tebuconazole mAbs typically involves immunizing BALB/c mice with a hapten-carrier protein conjugate doi.orgnih.gov. Haptens, which are small molecules, are designed to mimic this compound's chemical structure and are conjugated to larger carrier proteins such as Bovine Serum Albumin (BSA), Ovalbumin (OVA), or Keyhole Limpet Hemocyanin (KLH) to elicit an immune response doi.orgresearchgate.netnih.govtandfonline.com. For instance, one study generated a mAb against this compound using a hapten where the p-chloro substituent of the this compound molecule was replaced with a long-chain carboxylic acid nih.govacs.orgnih.gov.

Following immunization, hybridoma cells are produced by fusing spleen cells from immunized mice with myeloma cells doi.org. Hybridoma cells excreting anti-tebuconazole mAbs are then screened by ELISA, and stable cell lines are established through limiting dilution doi.org. Large-scale production of mAbs can be achieved via the ascites fluid method, followed by purification using techniques like protein A column chromatography doi.org.

Characterization of the produced mAbs is crucial to assess their performance. This includes determining their sensitivity and specificity using ic-ELISA. For example, mAb 2H1C12 exhibited a half inhibition concentration (IC50) of 0.23 ng/mL for this compound doi.org. Another mAb showed an IC50 of 0.19 ng/mL, which was reported to be three orders of magnitude more sensitive than previously reported antibodies for this compound detection nih.govacs.org. Cross-reactivity (CR) values to several analogues of triazole fungicides were found to be very low, often below 0.01%, indicating high specificity researchgate.netnih.govacs.orgnih.gov.

Molecular modeling, such as AlphaFold 3, can be employed to establish the three-dimensional structure of this compound mAbs, and molecular docking studies can further analyze the molecular mechanism of antibody recognition, revealing the key roles played by hydrogen bonds and hydrophobic interactions doi.org.

Method Validation and Performance Characteristics

Analytical methods for this compound are rigorously validated to ensure their reliability, accuracy, and precision. Key performance characteristics evaluated include the Limit of Detection (LOD), Limit of Quantitation (LOQ), recoveries, and Relative Standard Deviations (RSDs).

Chromatographic methods, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), are commonly used for this compound analysis and method validation.

LC-MS/MS Method Validation: Several LC-MS/MS methods have been validated for this compound in various matrices:

Water Samples: A method for this compound in drinking and surface water was validated with an LOQ of 0.050 ppb (µg/L) and 10x LOQ concentration levels (0.500 ppb) epa.gov. Another method for surface and ground water reported an LOQ of 0.100 µg/L epa.gov. Recoveries for this compound in spiked water samples typically range from 76.76% to 107.52% with RSDs from 4.54% to 13.26% researchgate.netresearchgate.net.

Plant Materials: For blackcurrant, blackberry, lettuce, melon, onion, strawberry, gooseberry, red pepper, tomato, and cucumber, an LC-MS/MS method showed individual recoveries from 75% to 113% with an RSD of 10.2% at levels of 0.02, 0.2, and 2 mg/kg fao.org. For various fruits and vegetables, an LOQ of 0.02 mg/kg was reported fao.org. In cabbage, leek, Brussels sprouts, carrot, and kidney bean, the LOQ was 0.05 mg/kg, with recoveries from 76% to 112% and an RSD of 7% at 0.05 and 0.5 mg/kg fao.org. In tomato, field corn, sweet corn, and soya bean, recoveries at levels of 0.01 to 7.0 mg/kg were between 78% and 116%, with an RSD (n=4-6) of 12% and an LOQ of 0.01 or 0.02 mg/kg fao.org.

Orange Commodities: For orange fruit, pulp, oil, and juice, mean procedural recoveries ranged from 88% to 114% with RSDs below 14%, and an LOQ of 0.01 mg/kg fao.org. Mean recovery values across spiking levels (0.01–10 mg/kg) were in the range of 80–118% with RSDs of 0.8–13.6% fao.org.

Hair Samples: For this compound in rat and human hair, an LC-MS/MS method showed an LOQ of 1 pg/mg hair, with inter- and intra-run precisions less than 6% and accuracies within 5% of spiked concentrations unimi.it. Precision and accuracy at LOQ were 3.5% and 98%, respectively unimi.it.

Mouse Tissues: Recoveries for this compound in mouse tissues (liver, kidney, testis, epididymal fat) were in the range of 73.9–93.5% with RSDs from 2.6% to 8.9% nih.gov. The LOQs ranged from 0.5 to 1 µg/kg, and LODs from 0.15 to 0.3 µg/kg nih.gov. Linear calibration curves were obtained over concentration ranges of 1–100 µg/kg in liver and 0.5–50 µg/kg in other tissues, with correlation coefficients (R²) from 0.9937 to 0.9999 nih.gov.

GC-MS Method Validation: A dispersive liquid-liquid microextraction method coupled with GC-MS for this compound detection reported an LOD of 1.3 ng/mL sci-hub.se. Spiked recovery experiments in tap and wastewater yielded recoveries of 89-100% for samples spiked at 10, 20, and 50 ng/mL sci-hub.se. Percent relative standard deviations for six replicates of the lowest calibration concentration were below 7.0% sci-hub.se.

HPLC Method Validation: A High-Performance Liquid Chromatography (HPLC) method for this compound in water samples and its formulation showed an LOD of 0.053 µg/mL and an LOQ of 0.174 µg/mL researchgate.net. The RSD% was between 0.294% and 0.813%, and percentage recoveries for spiked water samples were between 100.001% and 100.005% researchgate.net. For this compound formulations, acceptable percentage recoveries between 98.956% and 99.833% were achieved researchgate.net.

SFC-MS/MS Method Validation: A supercritical fluid chromatography-tandem mass spectrometry (SFC-MS/MS) method for enantioselective determination of this compound enantiomers in water and zebrafish reported mean recoveries of 79.8–108.4% with RSDs ≤ 7.0% in both matrices. The LOQs ranged from 0.24 to 1.20 µg/kg acs.org.

The following tables summarize key performance characteristics of various analytical methods for this compound:

Assay TypeMatrixLinear Detection Range / IC50LOD / LOQCross-ReactivityReference
Competitive ELISA (Polyclonal Ab)Cereal Crops (Wheat)0.02 - 20 µg/mL0.02 ng/mL (LOD)Little or no reaction with 7 other triazoles doi.orgtandfonline.comtandfonline.com
ic-ELISA (Monoclonal Ab)Water0.51 - 10.71 ng/mL0.197 - 0.297 ng/mL (LOD)Less than 6% to analogs doi.orgresearchgate.netresearchgate.net
ic-ELISA (Monoclonal Ab 2H1C12)-IC50: 0.23 ng/mL-- doi.org
ic-ELISA (Monoclonal Ab)-IC50: 0.19 ng/mL-Below 0.01% to triazole analogues nih.govacs.orgnih.gov
Assay TypeMatrixDetection LimitDetection TimeReference
Lateral Flow Immunoassay (Kit)Tissue, Vegetable, Fruit10 ppb15 min ecalbio.com
Gold Nanoparticles-based LFIA (mAb 2H1C12)Working Buffer2.5 ng/mL- doi.org
Gold Nanoparticles-based LFIA (mAb 2H1C12)Apple, Cucumber, Wheat, Soil75 ng/g (apple, cucumber, soil), 35.5 ng/g (wheat)- doi.org
Quantum Dot Beads-based QBs-FITSAAgricultural Products0.02 ng/mL (LOD)15 min researchgate.netnih.govacs.org
MethodMatrixLOQLODRecoveries (%)RSD (%)Reference
LC-MS/MSDrinking and Surface Water0.050 µg/L-76.76 - 107.524.54 - 13.26 researchgate.netresearchgate.netepa.gov
LC-MS/MSBlackcurrant, Lettuce, Tomato, etc.0.02 mg/kg-75 - 11310.2 fao.org
LC-MS/MSCabbage, Leek, Carrot, etc.0.05 mg/kg-76 - 1127 fao.org
LC-MS/MSTomato, Field Corn, Soya Bean, etc.0.01 - 0.02 mg/kg-78 - 11612 fao.org
LC-MS/MSOrange Fruit, Pulp, Oil, Juice0.01 mg/kg-80 - 1180.8 - 13.6 fao.org
LC-MS/MSRat and Human Hair1 pg/mg hair0.8 pg/mg hair98 - 104<6 unimi.it
LC-MS/MSMouse Tissues (Liver, Kidney, Testis, Epididymal Fat)0.5 - 1 µg/kg0.15 - 0.3 µg/kg73.9 - 93.52.6 - 8.9 nih.gov
GC-MSTap and Wastewater-1.3 ng/mL89 - 100<7.0 sci-hub.se
HPLCWater Samples, Formulation0.174 µg/mL0.053 µg/mL100.001 - 100.005 (water), 98.956 - 99.833 (formulation)0.294 - 0.813 researchgate.net
SFC-MS/MSWater and Zebrafish0.24 - 1.20 µg/kg-79.8 - 108.4≤7.0 acs.org

Vii. Fungicidal Efficacy and Fungicide Resistance Management

Efficacy Against Key Fungal Pathogens

Tebuconazole is a broad-spectrum systemic fungicide with protective, curative, and eradicant properties. sipcam-oxon.com It is absorbed by the vegetative parts of the plant and moves primarily upwards (acropetally). sipcam-oxon.com Its mode of action involves the inhibition of ergosterol (B1671047) biosynthesis, a critical component of fungal cell membranes, which ultimately leads to fungal cell death. agrogreat.comawiner.com

Cereal Pathogens (e.g., Pyrenophora teres, Cochliobolus sativus, Fusarium graminearum species complex)

This compound has demonstrated significant efficacy in controlling major barley pathogens. luke.firesearchgate.netjournal.fijournal.fi Field trials have shown that this compound treatments effectively control infections of Pyrenophora teres, the causal agent of net blotch, and Cochliobolus sativus, which causes spot blotch. luke.firesearchgate.netjournal.fijournal.fiscispace.com This control of fungal pathogens has been linked to increased kernel yield in barley. luke.firesearchgate.netscispace.com The effectiveness of this compound can, however, be influenced by the barley variety's resistance level to these pathogens. luke.fiscispace.com

In the case of Fusarium graminearum, the primary cause of Fusarium head blight (FHB) in wheat, this compound is among the most effective triazole fungicides for suppressing disease symptoms and reducing mycotoxin levels. mdpi.comscielo.br Research indicates that this compound can significantly reduce the severity of FHB. mdpi.com However, its efficacy in reducing the associated mycotoxin, deoxynivalenol (B1670258) (DON), can be more variable. mdpi.comapsnet.org Some studies have found that while this compound effectively limits disease severity, its impact on DON levels may be less pronounced, with efficacy varying between spring and winter wheat. mdpi.com The sensitivity of F. graminearum isolates to this compound can also vary, with some studies showing a wide range of EC50 values (the concentration effective at inhibiting 50% of growth). scielo.brresearchgate.net For instance, a study on Brazilian isolates of F. graminearum found a mean EC50 value of 0.0136 mg/L for this compound. scielo.br

Interactive Data Table: Efficacy of this compound against Cereal Pathogens

PathogenCropKey FindingsCitations
Pyrenophora teresBarleyStrong impact on controlling infection. luke.firesearchgate.netscispace.comagriculturejournals.cz
Cochliobolus sativusBarleyEffective control of spot blotch. luke.firesearchgate.netscispace.comcabidigitallibrary.orgnepjol.info
Fusarium graminearumWheatEffective in suppressing FHB symptoms. mdpi.comscielo.brapsnet.org

Fruit and Vegetable Pathogens (e.g., Colletotrichum gloeosporioides, Sclerotium cepivorum)

This compound is effective against a range of fungal diseases that affect fruits and vegetables. agrogreat.com This includes anthracnose, caused by Colletotrichum gloeosporioides, a significant pathogen in crops like mango and pomegranate. researchgate.netphytojournal.comansfoundation.org In-vitro studies have demonstrated that this compound can completely inhibit the mycelial growth of C. gloeosporioides. ansfoundation.orgchemijournal.com Field experiments on pomegranate have also shown that this compound applications can lead to a significant reduction in anthracnose severity on both leaves and fruits, resulting in higher marketable yields. phytojournal.com For example, a two-year study found that this compound 430SC recorded the least disease severity and the highest marketable fruit yield. phytojournal.com

This compound has also shown efficacy against white rot in garlic and onion, caused by Sclerotium cepivorum. ucr.ac.crethernet.edu.etekb.egpsu.eduwalshmedicalmedia.com Studies have reported that this compound application can reduce the incidence and progress of the disease, leading to increased yields. ethernet.edu.etekb.eg In some cases, this compound has been shown to reduce disease severity by a significant percentage compared to untreated controls. ethernet.edu.et For instance, one study found a 46.15% reduction in disease severity in this compound-treated plots. ethernet.edu.et However, the efficacy can be lower than some other fungicides or biocontrol agents in certain conditions. ucr.ac.cr

Interactive Data Table: Efficacy of this compound against Fruit and Vegetable Pathogens

PathogenCropKey FindingsCitations
Colletotrichum gloeosporioidesMango, PomegranateComplete inhibition of mycelial growth in vitro; significant reduction in disease severity in the field. researchgate.netphytojournal.comansfoundation.orgchemijournal.com
Sclerotium cepivorumGarlic, OnionEffective in reducing the incidence and progress of white rot. ucr.ac.crethernet.edu.etekb.egpsu.eduwalshmedicalmedia.com

Broad-Spectrum Control

This compound is recognized for its broad-spectrum control of a wide variety of fungal diseases across numerous crops. sipcam-oxon.comagrogreat.comgreenash.ae Its versatility makes it a valuable tool for managing diseases such as powdery mildew, rusts, and various leaf spot diseases. agrogreat.comawiner.com This broad-spectrum activity is beneficial for protecting cereals, fruits, vegetables, and ornamental plants. agrogreat.comgreenash.ae this compound provides both protective and curative action, meaning it can prevent fungal infections and control existing ones. agrogreat.comawiner.comgreenash.ae

Mechanisms of Fungicide Resistance Development

The development of resistance to fungicides, including this compound, is a significant challenge in disease management. For azole fungicides like this compound, resistance can develop through several mechanisms. nih.gov

Target Site Alterations (e.g., CYP51 Mutations, Altered Expression)

The primary target for this compound and other DMI fungicides is the enzyme C14α-demethylase, which is encoded by the CYP51 gene. nih.govresearchgate.net Alterations in this target site are a common mechanism of resistance. nih.govresearchgate.net These alterations can include:

Point Mutations: Single nucleotide polymorphisms (SNPs) in the CYP51 gene can lead to amino acid substitutions in the enzyme. nih.govresearchgate.netapsnet.org These changes can alter the structure of the enzyme's binding pocket, reducing the affinity of the fungicide to its target. researchgate.net Numerous amino acid substitutions in the CYP51 protein have been identified in fungi exhibiting resistance to DMIs. researchgate.net

Overexpression of CYP51: Fungal pathogens can also develop resistance by increasing the expression of the CYP51 gene. researchgate.netapsnet.orgmdpi.comresearchgate.netapsnet.org This leads to a higher concentration of the target enzyme in the fungal cell, requiring a higher dose of the fungicide to achieve control. researchgate.net Studies have shown that resistant isolates can have significantly higher expression levels of CYP51 genes compared to sensitive isolates. researchgate.netresearchgate.net For example, in Venturia effusa, resistant isolates showed a 3.0-fold and 1.9-fold increase in the expression of CYP51A and CYP51B genes, respectively. researchgate.net

Cross-Resistance Patterns with Other Fungicide Groups

Cross-resistance occurs when resistance to one fungicide confers resistance to other, often chemically related, fungicides. d-nb.info For this compound, cross-resistance is commonly observed with other DMI fungicides. researchgate.netapsnet.orgresearchgate.net This is because they share the same mode of action, targeting the CYP51 enzyme. d-nb.info For instance, isolates of Stagonosporopsis citrulli that are highly resistant to this compound have also shown high resistance to tetraconazole (B1682234) and flutriafol, and moderate resistance to difenoconazole (B1670550) and prothioconazole. apsnet.org Similarly, a significant positive correlation in sensitivity has been found between this compound and other DMIs like difenoconazole in Botrytis cinerea. researchgate.netresearchgate.net

Conversely, there is generally no cross-resistance between this compound and fungicides with different modes of action. researchgate.netnih.gov Studies on Fusarium graminearum have shown no cross-resistance between this compound and non-triazole fungicides. nih.gov However, some research has indicated the possibility of cross-resistance between fungicides with distinct modes of action in certain pathogens, which may be due to mechanisms like enhanced drug efflux. d-nb.info Interestingly, negative cross-resistance has been observed between this compound and some other triazole fungicides in F. graminearum, including fludioxonil (B1672872), epoxiconazole, and metconazole. researchgate.netnih.gov

Field-Level Resistance Monitoring and Baseline Sensitivity

Effective management of fungicide resistance relies on vigilant monitoring of pathogen populations in agricultural settings. This involves the systematic collection of pathogen isolates from the field and assessing their sensitivity to specific fungicides like this compound. A crucial first step in any resistance monitoring program is the establishment of a baseline sensitivity profile for the target pathogen population. inrae.fr This baseline represents the natural range of sensitivity to a fungicide before widespread exposure and selection pressure occur.

Once a baseline is established, ongoing field-level monitoring can detect shifts in sensitivity over time. inrae.fr This is often achieved by comparing the EC50 values of new isolates to the established baseline. A resistance index (RI) can be calculated by dividing the EC50 of a tested isolate by the baseline sensitivity. peerj.com An increase in the frequency of isolates with higher EC50 values or a gradual increase in the mean EC50 of the population can indicate the development of reduced sensitivity or resistance. apsnet.org For example, monitoring of Botryosphaeria dothidea on apples in China from 2006 to 2014 showed a significant decline in sensitivity to this compound, with the median EC50 value increasing from 0.194 μg/ml in 2006 to 0.782 μg/ml in 2014. apsnet.org This demonstrates the selection of less sensitive subpopulations due to the repeated use of this compound over many years. apsnet.org

The frequency distribution of EC50 values within a pathogen population is also a key indicator. A unimodal distribution, where most isolates exhibit a similar level of sensitivity, is characteristic of a baseline population. nih.govapsnet.org A shift to a bimodal or broader distribution often signals the emergence of a resistant subpopulation. apsnet.org Regular and long-term resistance monitoring is therefore critical for the early detection of resistance, allowing for timely adjustments to disease management strategies to prolong the effectiveness of this compound. apsnet.orgapsnet.org

Table 1: Baseline Sensitivity of Various Fungal Pathogens to this compound

PathogenHost CropGeographic RegionYear of StudyMean EC50 (µg/mL)Reference
Fusarium pseudograminearumWheatHebei Province, China20200.2328 peerj.com
Fusarium graminearumWheatHuang-Huai-Hai Region, China2019-20230.33 nih.govresearchgate.net
Botryosphaeria dothideaAppleChina20060.237 apsnet.org
Colletotrichum spp.Tea-Oil TreeSouthern ChinaUndisclosed0.7625 apsnet.org
Mycosphaerella fijiensisBananaBrazilUndisclosed0.36 scielo.br

Strategies for Resistance Management

To preserve the long-term efficacy of this compound, it is imperative to implement robust resistance management strategies. These strategies aim to minimize the selection pressure on fungal populations, thereby delaying or preventing the development of resistance.

Fungicide Rotation and Mixtures with Different Modes of Action

A cornerstone of fungicide resistance management is the use of fungicide rotations and mixtures involving products with different modes of action. epa.govepa.gov this compound is a demethylation inhibitor (DMI) fungicide, classified under FRAC Group 3. epa.govamazonaws.com Continuous or repeated use of this compound or other Group 3 fungicides alone can lead to the selection of resistant fungal strains. epa.govepa.gov

To mitigate this risk, it is recommended to rotate the use of this compound with fungicides from different FRAC groups that are effective against the same target pathogens. epa.govepa.gov This means alternating applications of this compound with fungicides that have a different biochemical mode of action. For instance, after a block of this compound applications, a fungicide from a different group should be used. okstate.edu Additionally, avoiding more than a specified number of consecutive applications of Group 3 fungicides is a common recommendation. epa.govepa.gov

Tank-mixing this compound with a fungicide from a different group is another effective strategy. epa.govepa.gov This approach exposes the pathogen to two different modes of action simultaneously, making it more difficult for resistance to develop. The partner fungicide in the mixture should be effective against the target pathogen and have a low risk of resistance development itself. okstate.edu For example, chlorothalonil, a multi-site inhibitor, has been recommended as a tank-mix partner for this compound to manage leaf spot resistance. epa.gov The combination of fungicides with different modes of action, such as in pre-formulated mixtures like this compound + carbendazim (B180503) + azoxystrobin, can also be a valuable tool in resistance management. google.com

It is crucial to note that alternating or mixing this compound with other DMI fungicides is not a valid resistance management strategy and may actually accelerate the development of cross-resistance, where a pathogen becomes resistant to multiple fungicides within the same chemical group. epa.govepa.gov

Table 2: Examples of Fungicide Rotation and Mixture Strategies for this compound

StrategyDescriptionExample Partner Fungicide (Mode of Action Group)Reference
RotationAlternating applications of this compound with fungicides from different FRAC groups.Thiophanate-methyl (FRAC Group 1), Chlorothalonil (FRAC Group M5) epa.govamazonaws.com
MixtureTank-mixing this compound with a fungicide from a different FRAC group in the same application.Chlorothalonil (FRAC Group M5), Pyraclostrobin (FRAC Group 11), Fludioxonil (FRAC Group 12) epa.govmdpi.comapsnet.org
Pre-formulated MixtureUsing a commercially available product containing this compound and one or more fungicides from different FRAC groups.This compound + Trifloxystrobin (FRAC Group 11), this compound + Carbendazim (FRAC Group 1) + Azoxystrobin (FRAC Group 11) google.comfao.org

Integrated Pest Management Approaches

Fungicide resistance management should be viewed within the broader context of an Integrated Pest Management (IPM) program. epa.govagrogreat.com IPM is a holistic approach that combines various control tactics to manage diseases effectively while minimizing reliance on chemical interventions. fao.org

Key components of an IPM program that contribute to this compound resistance management include:

Cultural Practices: Implementing crop rotation can help reduce the carry-over of pathogens from one season to the next. epa.govgrdc.com.au Eliminating "green bridges" and managing infected stubble also reduces disease pressure. afren.com.au

Host Plant Resistance: Utilizing crop varieties with genetic resistance to specific diseases can significantly reduce the need for fungicide applications, thereby lowering the selection pressure for resistance. cornell.edu

Scouting and Disease Thresholds: Regular monitoring of crops for disease development allows for timely fungicide applications only when necessary, based on established disease thresholds. epa.gov This prevents unnecessary prophylactic spraying. afren.com.au

Predictive Models: Using disease models that consider environmental conditions can help in timing fungicide applications more effectively. epa.gov

Biological Control: Incorporating biological control agents can be part of a comprehensive disease management strategy. windows.net

Synergistic and Antagonistic Interactions with Other Fungicides

The interaction between this compound and other fungicides in a mixture can be synergistic, additive, or antagonistic. apsnet.orgfrontiersin.org A synergistic interaction occurs when the combined effect of the two fungicides is greater than the sum of their individual effects. apsnet.org Antagonism is the opposite, where the combined effect is less than the sum of their individual effects. frontiersin.org

Research has shown that mixtures of this compound with fungicides from other chemical groups can exhibit synergistic activity against certain pathogens. For example, a study on Bipolaris sorokiniana, the cause of common root rot in wheat, found that a mixture of fludioxonil and this compound at a 1:4 ratio significantly decreased the occurrence of the disease in the field, indicating a synergistic effect. apsnet.org Another study identified a natural compound, schizostatin, which showed a DMI-specific synergistic interaction with this compound against Botrytis cinerea. nih.gov The mixture of schizostatin and this compound was able to achieve similar disease control efficacy at a much lower dose of this compound. nih.gov

Conversely, some combinations may lead to antagonistic effects. One study on zebrafish found that while some mixing ratios of fenvalerate (B1672596) and this compound showed synergistic effects, others resulted in antagonism. frontiersin.org

Understanding these interactions is crucial for designing effective fungicide mixtures for resistance management. Synergistic combinations can enhance disease control, potentially allowing for reduced application rates of this compound, which further mitigates selection pressure. nih.gov However, it is important to avoid antagonistic mixtures that could compromise the efficacy of the treatment.

Viii. Interactions with Environmental Microbiomes

Impact on Soil Microbial Communities

The application of tebuconazole to soil can significantly influence the resident microbial communities, affecting their structure, diversity, and enzymatic activities. While some studies suggest that doses within good agricultural practice may not severely disrupt soil biological homeostasis, higher concentrations can lead to more pronounced effects. wikipedia.orgumweltprobenbank.deherts.ac.ukfishersci.ca

Soil bacterial communities are typically dominated by phyla such as Proteobacteria, Actinobacteria, Firmicutes, Gemmatimonadetes, Acidobacteria, Planctomycetes, and Chloroflexi. wikipedia.orgumweltprobenbank.deherts.ac.ukfishersci.cauni.lu this compound's influence on these groups varies. For instance, an increase in Proteobacteria abundance by 2.91% was observed at a this compound dose of 0.01 mg kg⁻¹, with this phylum generally prevailing in all tested soil samples, showing the highest relative abundance at 10.0 mg kg⁻¹ concentrations. wikipedia.orguni.lu Actinobacteria also demonstrated increased relative abundance, specifically by 3.45% at 0.01 mg kg⁻¹ and 3.01% at 1.0 mg kg⁻¹ doses, and were stimulated at 0.02 mg kg⁻¹ concentrations. wikipedia.orguni.lu However, higher doses, such as 10.0 mg kg⁻¹, have been shown to inhibit Actinobacteria growth. uni.lu

At the genus level, this compound has been observed to promote the proliferation of certain bacteria. Genera such as Kaistobacter, Arthrobacter, and Streptomyces predominated in this compound-contaminated soils. wikipedia.orgumweltprobenbank.deherts.ac.uk Specifically, Kaistobacter and Bacillus showed increased operational taxonomic units (OTUs) at 10.0 mg kg⁻¹ this compound. uni.lu Conversely, the fungicide diminished the abundance of genera like Bacillus, Sphingomonas, and Gemmata, with Gemmata being notably inactivated. wikipedia.orgumweltprobenbank.deherts.ac.uk Phenylobacterium and Rhodoplanes were identified as sensitive to this compound at doses of 0.02 mg kg⁻¹ and 10.0 mg kg⁻¹. uni.lu Interestingly, potential this compound-degrading bacteria, including Methylobacterium, Burkholderia, Hyphomicrobium, and Dermacoccus, showed significant increases in relative abundance (ranging from 42.1% to 34687.1% compared to controls) in this compound-treated soils.

Table 1: Impact of this compound on Soil Bacterial Phyla

Bacterial PhylumThis compound ConcentrationObserved EffectSource
Proteobacteria0.01 mg kg⁻¹Increased by 2.91% wikipedia.org
10.0 mg kg⁻¹Highest relative abundance uni.lu
General pesticide applicationReduction in relative abundance
Actinobacteria0.01 mg kg⁻¹Increased by 3.45% wikipedia.org
1.0 mg kg⁻¹Increased by 3.01% wikipedia.org
0.02 mg kg⁻¹Stimulated proliferation uni.lu
10.0 mg kg⁻¹Inhibited growth uni.lu
With/without SMM additionIncreased
Firmicutes0.01 mg kg⁻¹Reduced by 5.74% wikipedia.org
0.1 mg kg⁻¹Reduced by 4.40% wikipedia.org
0.5 mg kg⁻¹Reduced by 1.71% wikipedia.org
Gemmatimonadetes0.1 mg kg⁻¹Increased by 3.12% wikipedia.org
0.5 mg kg⁻¹Increased by 4.38% wikipedia.org
General pesticide applicationDecreased
Acidobacteria0.1 mg kg⁻¹Increased by 3.33% wikipedia.org
0.5 mg kg⁻¹Increased by 2.11% wikipedia.org
10.0 mg kg⁻¹Most sensitive, negative impact uni.lu
Without SMM additionDecreased
PlanctomycetesWithout SMM additionDecreased
ChloroflexiWithout SMM additionDecreased

Table 2: Impact of this compound on Soil Bacterial Genera

Bacterial GenusThis compound Concentration/ContextObserved EffectSource
KaistobacterContaminated soils; 10.0 mg kg⁻¹Prevailed/Increased abundance wikipedia.orgumweltprobenbank.deuni.lu
ArthrobacterContaminated soilsPrevailed wikipedia.orgumweltprobenbank.de
StreptomycesContaminated soilsPrevailed wikipedia.orgumweltprobenbank.de
Bacillus10.0 mg kg⁻¹Increased abundance uni.lu
General contextDiminished abundance wikipedia.org
SphingomonasGeneral contextDiminished abundance wikipedia.org
GemmataInactivated by this compoundInactivated/Diminished abundance wikipedia.orgumweltprobenbank.de
Phenylobacterium0.02 mg kg⁻¹ and 10.0 mg kg⁻¹Sensitive uni.lu
Rhodoplanes0.02 mg kg⁻¹ and 10.0 mg kg⁻¹Sensitive uni.lu
MethylobacteriumThis compound treatmentIncreased relative abundance (potential degrader)
BurkholderiaThis compound treatmentIncreased relative abundance (potential degrader)
HyphomicrobiumThis compound treatmentIncreased relative abundance (potential degrader)
DermacoccusThis compound treatmentIncreased relative abundance (potential degrader)

This compound has been shown to stimulate the proliferation of organotrophic fungi in soil. wikipedia.orgumweltprobenbank.deherts.ac.ukfishersci.ca However, the impact can be dose-dependent; some studies reported a decrease in fungal ecophysiological diversity only at higher doses (0.5 and 1.0 mg kg⁻¹). umweltprobenbank.de Conversely, a negative impact on the fungal population was observed at the highest tested dose (100 mg kg⁻¹) in river-water soil. fishersci.ca In golf course soils, this compound application resulted in a 28% reduction in fungal counts.

Soil enzymes are crucial indicators of soil health and play vital roles in nutrient cycling. This compound's effects on these enzymes are varied and often dose-dependent.

Urease: Studies indicate that this compound, when applied at doses within the ranges of good agricultural practice, did not impair or cause significant changes in urease activity, an enzyme responsible for urea (B33335) hydrolysis. wikipedia.orgumweltprobenbank.deherts.ac.ukfishersci.ca However, higher concentrations, such as 10.0 mg kg⁻¹, have been shown to strongly inhibit urease. uni.lu Field application rates equivalent to 7.5 and 10.0 kg ha⁻¹ were found to be toxic to urease activity, with activity increasing up to 5.0 kg ha⁻¹ at 10 and 20 days of incubation before decreasing. Commercial formulations of this compound at 1.395 mg/plant and 2.790 mg/plant also resulted in 15.6% and 59.9% inhibition, respectively.

Enzymes in Phosphorus, Sulfur, and Carbon Metabolism: this compound was found to stimulate the activities of soil enzymes involved in phosphorus, sulfur, and carbon metabolism. wikipedia.orgumweltprobenbank.deherts.ac.ukfishersci.ca Specifically, alkaline phosphatase, acid phosphatase, and arylsulfatase activities were stimulated. wikipedia.orgumweltprobenbank.deherts.ac.ukfishersci.ca Enhanced activities of these enzymes were observed at 0.02 mg kg⁻¹ and 10.0 mg kg⁻¹ doses. uni.lu While acid phosphatase activity was generally stimulated, one study found it to be hindered by 9.50% compared to untreated soil. For β-glucosidase (an enzyme involved in carbon metabolism), insignificant effects were reported, except at the highest commercial concentrations (1.395 mg/plant and 2.790 mg/plant), where activity decreased by 5.6% and 7.0%, respectively. Arylsulfatase showed toxic effects at higher concentrations, although no significant effect was noted at recommended field doses.

Catalase: this compound caused no significant changes in catalase activity in some studies, but it was inhibited at a dose of 10.0 mg kg⁻¹. wikipedia.orgumweltprobenbank.deherts.ac.ukfishersci.cauni.lu

Table 3: Impact of this compound on Soil Enzyme Activities

EnzymeThis compound Concentration/ContextObserved EffectSource
UreaseGood agricultural practice dosesNot impaired/No significant changes wikipedia.orgumweltprobenbank.deherts.ac.ukfishersci.ca
10.0 mg kg⁻¹Strong inhibitor uni.lu
7.5 and 10.0 kg ha⁻¹Toxic/Decreased activity
1.395 mg/plant, 2.790 mg/plant (commercial)Inhibitory (15.6%, 59.9% inhibition)
DehydrogenaseGeneral applicationStimulated wikipedia.orgumweltprobenbank.deherts.ac.ukfishersci.ca
0.02 mg kg⁻¹, 10.0 mg kg⁻¹Enhanced uni.lu
28.4 grams per 1000 sq (B12106431) ftDecreased by 22%
10 mg/kg, 100 mg/kgInhibition
β-glucosidaseGeneral applicationStimulated wikipedia.orgumweltprobenbank.deherts.ac.ukfishersci.ca
1.395 mg/plant, 2.790 mg/plant (commercial)Decreased by 5.6%, 7.0%
Alkaline PhosphataseGeneral applicationStimulated wikipedia.orgumweltprobenbank.deherts.ac.ukfishersci.ca
0.02 mg kg⁻¹, 10.0 mg kg⁻¹Enhanced uni.lu
Acid PhosphataseGeneral applicationStimulated wikipedia.orgumweltprobenbank.deherts.ac.ukfishersci.ca
0.02 mg kg⁻¹, 10.0 mg kg⁻¹Enhanced uni.lu
General applicationHindered by 9.50%
ArylsulfataseGeneral applicationStimulated wikipedia.orgumweltprobenbank.deherts.ac.ukfishersci.ca
0.02 mg kg⁻¹, 10.0 mg kg⁻¹Enhanced uni.lu
Higher concentrationsToxic effect
CatalaseGeneral applicationNo significant changes wikipedia.orgumweltprobenbank.deherts.ac.ukfishersci.ca
10.0 mg kg⁻¹Inhibited uni.lu

The impact of this compound on soil microbial communities is highly dependent on the applied concentration and exposure duration. Studies have shown that when this compound is applied in doses consistent with good agricultural practice, it generally does not significantly disturb the biological homeostasis of the soil or diminish its fertility. wikipedia.orgumweltprobenbank.deherts.ac.ukfishersci.ca However, higher concentrations can lead to an upsetting of the microbiological and biochemical homeostasis. uni.lu

Impact on Aquatic Microbial Communities

This compound, as a micropollutant, can affect aquatic microbial communities, particularly due to its fungicidal properties.

In freshwater environments, studies on the impact of this compound on bacterial communities have yielded varied results. Microcosm experiments evaluating the effects of this compound on bacterial communities from lakes and rivers, with differing histories of pollutant contamination, generally found no significant effect on bacterial community structure or composition, despite initial differences in diversity between the ecosystems.

Ix. Bioremediation and Degradation Technologies

Microbial Bioremediation Approaches

Microbial bioremediation leverages the metabolic capabilities of microorganisms, such as bacteria and fungi, to degrade contaminants. These organisms can use complex xenobiotics like tebuconazole as a source of carbon or co-metabolize them in the presence of other nutrients. africanjournalofbiomedicalresearch.com This approach is considered a promising and environmentally sustainable alternative to conventional remediation methods. africanjournalofbiomedicalresearch.com

A critical step in developing bioremediation strategies is the identification and isolation of microbial strains with the specific ability to degrade this compound. Researchers have successfully isolated such microbes from soils with a history of this compound exposure. tandfonline.comnih.gov

One study isolated a bacterial strain identified as Alcaligenes faecalis WZ-2, which demonstrated the ability to degrade this compound in soil. nih.gov Other research efforts have identified bacterial strains such as Enterobacter sakazakii and Serratia sp. from contaminated soils. tandfonline.comnih.govtandfonline.com In laboratory settings, these isolates have shown significant degradation capabilities. For instance, a consortium of isolates was able to degrade up to 42.76 mg L⁻¹ of this compound, which accounted for 51% of the initial concentration. tandfonline.comnih.govtandfonline.com

Further studies have broadened the range of identified microbes. From soil samples in agricultural regions, 35 microbial isolates were obtained through enrichment techniques using this compound as the sole carbon source. africanjournalofbiomedicalresearch.com Among these, five high-performing strains, including bacteria (B9, B10) and fungi (B24, B29, B35), were selected based on their consistent degradation efficiency, which ranged from 45% to 72%. africanjournalofbiomedicalresearch.com Metagenomic analysis has also pointed to bacteria from the genera Kaistobacter, Arthrobacter, and Streptomyces as potential candidates for the bioaugmentation of soil contaminated with the fungicide. nih.gov

Table 1: Examples of Isolated this compound-Degrading Microbial Strains

Strain ID Type Degradation Capability Source
Alcaligenes faecalis WZ-2 Bacterium Accelerates this compound degradation in soil. nih.gov This compound-contaminated soil. nih.gov
Enterobacter sakazakii Bacterium Degraded up to 51% of initial this compound in submerged cultures. tandfonline.comnih.govtandfonline.com Soil historically exposed to this compound. nih.gov
Serratia sp. Bacterium Degraded up to 51% of initial this compound in submerged cultures. tandfonline.comnih.govtandfonline.com Soil historically exposed to this compound. nih.gov
B9, B10 Bacteria Achieved 45-72% degradation efficiency. africanjournalofbiomedicalresearch.com This compound-contaminated agroecosystems. africanjournalofbiomedicalresearch.com

Biostimulation involves modifying the soil environment to stimulate the activity of the indigenous microbial populations capable of degrading contaminants. d-nb.info This is often achieved by adding organic amendments that provide essential nutrients and improve soil structure. d-nb.info

Studies have shown that organic fertilizers can enhance the proliferation of microorganisms that are effective at degrading fungicides. d-nb.info The application of amendments such as compost and bird droppings has been investigated for its efficacy in this compound degradation. d-nb.inforesearchgate.net Research indicates that this compound degradation was more intense in soil fertilized with bird droppings compared to compost. d-nb.inforesearchgate.net Bird droppings were found to stimulate the activity of several soil enzymes, including dehydrogenases, catalase, alkaline phosphatase, and arylsulfatase. d-nb.info

Other organic residues, such as spent mushroom substrate (SMS), have also been evaluated. mdpi.com The application of SMS to a sandy loam soil was found to increase the degradation of this compound. mdpi.com These amendments can improve soil quality and decrease fungicide mobility by either enhancing degradation or increasing immobilization. mdpi.com

Bioaugmentation is the process of introducing specific, pre-selected microbial strains or consortia into a contaminated environment to enhance the degradation of a target pollutant. nih.govresearchgate.net This technique can be particularly useful when the native microbial population lacks the metabolic capability to degrade a contaminant like this compound efficiently. researchgate.net

While adding exogenous microbes can improve pesticide degradation, the approach has limitations, including challenges with microbial survival, competition with indigenous microorganisms, and adaptability to the new environment. researchgate.net Identifying the microbial species that are most responsive to the presence of this compound is key to developing effective bioaugmentation strategies. nih.gov For example, the predominance of bacteria from the genera Kaistobacter, Arthrobacter, and Streptomyces in this compound-treated soils suggests they could be effective candidates for bioaugmentation efforts. nih.gov

Advanced Degradation Methods

Beyond traditional bioremediation, advanced methods are being developed to improve the efficiency and reliability of this compound degradation. These techniques often involve immobilizing microorganisms on carrier materials or combining different treatment technologies for a synergistic effect.

To overcome the limitations of introducing free microorganisms into the soil, such as low survival rates and competition, microbial immobilization has emerged as an effective strategy. researchgate.netresearchgate.net This technique involves attaching or entrapping pollutant-degrading microbes onto a carrier material, which can protect them from environmental stressors and increase their cell density and activity. researchgate.netnih.gov

Biochar, a porous carbonaceous material produced from biomass, has been identified as a promising carrier for immobilizing bacteria. researchgate.netnih.gov Its porous structure facilitates microbial adhesion and can accelerate electron transfer rates, enhancing microbial activity. researchgate.net

In one study, the this compound-degrading strain Alcaligenes faecalis WZ-2 was immobilized on wheat straw-derived biochar. nih.gov The application of this biochar-immobilized bacteria to contaminated soil significantly accelerated this compound degradation. nih.gov The half-life of this compound was reduced from 40.8 days in untreated soil to 13.3 days in the soil treated with the immobilized strain. nih.gov This combined approach not only enhanced degradation but also helped restore soil microbial enzyme activities that were negatively affected by the fungicide. nih.gov

Table 2: Effect of Bioaugmentation and Immobilization on this compound Half-Life in Soil

Treatment This compound Half-Life (Days) Source
Control (Untreated Soil) 40.8 nih.gov
Bioaugmentation (Free A. faecalis WZ-2) 18.7 nih.gov

Combining different physical, chemical, and biological processes can lead to more efficient and complete degradation of persistent compounds like this compound. One such approach is the use of advanced oxidation processes (AOPs).

A combined vacuum ultraviolet (VUV) and ultraviolet-C (UVC) irradiation process has been shown to efficiently degrade this compound in drinking water. aau.dknih.gov This technology works by generating highly reactive species, such as hydroxyl radicals, directly from water molecules, which then oxidize the contaminant. nih.gov The VUV/UVC process does not require the addition of supplementary oxidants like hydrogen peroxide, making it a potentially environmentally friendly treatment method. aau.dknih.gov Studies have demonstrated a direct correlation between the applied UV dose and the disappearance of the parent this compound compound. aau.dk

Another combined approach involves chemical oxidation. The simultaneous degradation of prochloraz (B1679089) and this compound in water was achieved using persulfate activated by heat (50 °C). nih.gov In a mixture, this method resulted in the degradation of 94% of this compound within one hour. nih.gov

X. Molecular Modeling and in Silico Studies

Ligand-Protein Binding Interactions

The primary mechanism of tebuconazole's antifungal activity involves the inhibition of the cytochrome P450 enzyme, 14α-sterol demethylase (CYP51), which is crucial for the biosynthesis of ergosterol (B1671047), a vital component of fungal cell membranes. oekotoxzentrum.ch Computational studies have extensively explored the binding of this compound to CYP51 and other proteins.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This method is widely used to understand the binding modes of fungicides and to correlate binding affinity with their inhibitory activity.

Studies on this compound have employed molecular docking to simulate its interaction with various target proteins. For instance, docking simulations with CYP51B from different fungal species have been performed to understand the structural basis of its inhibitory action. nih.govnih.gov In Fusarium graminearum, the wild-type FgCYP51B protein showed a stronger binding affinity for this compound compared to a mutated version (Y137H), suggesting that the Y137 residue is part of the this compound-binding pocket. nih.gov Similarly, in Colletotrichum gloeosporioides, molecular docking models revealed that mutations in the CgCYP51 protein of resistant isolates led to a decreased binding affinity for this compound. apsnet.orgapsnet.org

Docking studies have also been conducted on non-target proteins. The interaction of this compound with human serum albumin (HSA) has been investigated, with simulations identifying stable binding modes and significant binding energies. mdpi.com Furthermore, the binding potential of this compound with human thyroid and sex hormone-binding globulins has been assessed, indicating its potential to interact with these endocrine-related proteins. nih.gov For example, this compound exhibited a binding potency of -6.28 kcal/mol with thyroid hormone-binding globulin and -7.54 kcal/mol with sex hormone-binding globulin. nih.gov

Table 1: Summary of Molecular Docking Studies of this compound

Target ProteinOrganismDocking Software/MethodPredicted Binding Energy/ScoreKey FindingsReference
CYP51BAspergillus fumigatusNot SpecifiedRanking of binding affinities: Diniconazole > this compound > Voriconazole > FluconazoleInvestigated binding features of four representative inhibitors. nih.gov
FgCYP51B (Wild-type vs. Y137H mutant)Fusarium graminearumNot SpecifiedWild-type protein displayed stronger affinity to this compound than the mutated protein.The Y137 residue is part of the this compound-binding pocket. nih.gov
CgCYP51Colletotrichum gloeosporioidesSYBYL 2.0Affinity was decreased in resistant isolates compared to sensitive ones.Mutations in CgCYP51 reduce binding affinity. apsnet.orgapsnet.org
Human Serum Albumin (HSA)Homo sapiensAutoDockVinaBinding energies of -26.77 kJ/mol and -29.70 kJ/mol at two different sites.Identified stable binding modes at the warfarin (B611796) binding site. mdpi.comnih.gov
Thyroid Hormone-Binding Globulin (2CEO)Homo sapiensNot Specified-6.28 kcal/molSuggests potential for endocrine disruption. nih.gov
Sex Hormone-Binding Globulin (1D2S)Homo sapiensNot Specified-7.54 kcal/molSuggests potential for reproductive interruptions. nih.gov

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, allowing for the assessment of its stability and conformational changes over time. These simulations complement the static picture provided by molecular docking.

MD simulations have been used to investigate the stability of the this compound-protein complex. For instance, simulations of this compound bound to CYP51B helped to understand the gating characteristics and the binding features of the inhibitor. nih.gov In a study investigating the interaction of this compound with thyroid and sex hormone-binding globulins, MD simulations were performed to assess the physical movement and stability of the complexes. nih.gov The results, including root mean square deviation (RMSD) and root mean square fluctuation (RMSF), indicated that this compound formed a stable binding pattern with these proteins, comparable to their native ligands. nih.gov A comprehensive computational study combining molecular docking and MD simulations explored the enantioselective metabolism of this compound by human CYP450 isoforms, where MD simulations were crucial in assessing the dynamic binding interactions. azoquantum.com

Table 2: Overview of Molecular Dynamics Simulation Studies of this compound

Protein SystemSimulation Software/Force FieldSimulation TimeKey Findings on Stability and DynamicsReference
CYP51B with this compoundNot SpecifiedNot SpecifiedInvestigated binding features and gating characteristics of the enzyme-inhibitor complex. nih.gov
Thyroid and Sex Hormone-Binding Globulins with this compoundNot SpecifiedNot SpecifiedThis compound exhibited a stable binding pattern, similar to native ligands, suggesting potential for endocrine and reproductive disruptions. nih.gov
Human CYP450 Isoforms (3A4, 2E1, 2B6, 1A2) with this compound EnantiomersAmber22 with ff14SB force fieldNot SpecifiedAssessed the dynamic binding interactions and conformations of S- and R-tebuconazole within the CYP450 isoforms. azoquantum.com

Prediction of Binding Potency and Stability

The combination of molecular docking and MD simulations allows for the prediction of binding potency and the stability of the resulting complex. Binding potency is often quantified by the calculated binding free energy (ΔG) or docking scores, where more negative values indicate stronger binding. oup.com

In studies of CYP51B inhibitors, the binding affinities were ranked, placing this compound as a potent inhibitor. nih.gov For the interaction with human serum albumin, thermodynamic parameters were determined, with a negative ΔG value indicating a spontaneous binding process. mdpi.com The association constant (Ka) for the this compound-HSA complex was found to be 8.51 × 10³ L/mol, suggesting a slight but significant binding affinity. nih.govresearchgate.netnih.gov The stability of the complex was further corroborated by MD simulations, which showed that the complex remained stable throughout the simulation period. nih.gov Ligand binding to HSA can also increase the thermal stability of the protein. nih.gov

Identification of Key Interacting Residues and Bond Types (e.g., Hydrogen Bonds, Hydrophobic Interactions, π–π Interactions)

A critical outcome of molecular modeling studies is the identification of specific amino acid residues within the protein's binding pocket that interact with the ligand, and the nature of these interactions.

In the context of this compound's interaction with its primary target, CYP51, several key residues have been identified. For instance, in Mycosphaerella graminicola, residues such as V136, Y137, and I381, which are located near the azole docking site, have been implicated in resistance when mutated. plos.org In Fusarium graminearum, Y137 was identified as a key part of the this compound-binding pocket. nih.gov A study on CYP51B identified a hydrophobic cavity and suggested that hydrophobic interactions are the main driving force for inhibitor binding. researchgate.net Nonpolar interactions were also highlighted as crucial contributors to the binding of this compound to CYP51B, with Thr77, Ala258, and Lys454 playing important roles. nih.gov

When interacting with human serum albumin, this compound forms hydrogen bonds with residues such as Arg222, Ala215, and Ala291. mdpi.comnih.govnih.gov The presence of an aromatic ring in this compound also allows for π-π stacking interactions with aromatic amino acid residues like histidine, tyrosine, and tryptophan. mdpi.com The binding is further stabilized by van der Waals forces. mdpi.comnih.govnih.gov

Similarly, in studies of this compound's adsorption to soil organic matter, molecular modeling indicated the formation of hydrogen bonds, as well as hydrophobic and π-π interactions. nih.govresearchgate.net

Table 3: Key Interacting Residues and Bond Types in this compound-Protein Complexes

ProteinKey Interacting ResiduesTypes of InteractionsReference
CYP51B (Aspergillus fumigatus)Thr77, Ala258, Lys454, Phe180Nonpolar interactions, potential molecular switch role for Phe180. nih.gov
FgCYP51B (Fusarium graminearum)Y137Forms part of the this compound-binding pocket. nih.gov
MgCYP51 (Mycosphaerella graminicola)V136, Y137, I381, Y459, G460, Y461Residues proximal to the azole docking site. plos.org
Human Serum Albumin (HSA)Arg222, Ala215, Ala291, His, Tyr, TrpHydrogen bonds, van der Waals forces, π-π stacking. mdpi.com
Soil Organic MatterNot Applicable (macromolecular complex)Hydrogen bonds, hydrophobic interactions, π-π interactions, ion exchange. nih.govresearchgate.net

Xi. Physiological Effects in Plants Beyond Fungicidal Activity

Enhanced Stress Tolerance

The application of tebuconazole contributes to enhanced stress tolerance in plants through a multifaceted approach, involving changes in growth patterns, metabolic adjustments, and modulation of signaling pathways. mdpi.comelpub.ruresearchgate.net

Research has demonstrated that this compound significantly increases cold and frost resistance in cereal seedlings, including winter wheat (Triticum aestivum L., 'Irkutskaya' variety), rye, and spring wheat. mdpi.comresearchgate.netnih.govresearchgate.net This enhanced resistance is attributed to several physiological and biochemical changes induced by this compound. These include the inhibition of shoot growth, an increase in sugar content, enhanced unsaturation of fatty acids within membrane lipids, the induction of stress proteins such as dehydrins, and a reduction in respiratory metabolism. mdpi.comelpub.ruresearchgate.net

The following table summarizes key physiological changes observed in winter wheat seedlings treated with this compound, contributing to increased frost resistance:

Physiological ParameterEffect of this compound TreatmentReference
Shoot GrowthInhibition mdpi.comresearchgate.net
Sugar ContentIncrease mdpi.comelpub.ruresearchgate.net
Membrane Lipid UnsaturationIncrease mdpi.comelpub.ru
Stress Protein SynthesisInduction (e.g., dehydrins) mdpi.comresearchgate.net
Respiratory MetabolismReduction mdpi.comresearchgate.net

This compound interacts with and influences critical plant hormone-mediated signaling pathways, including those involving abscisic acid (ABA), indole-3-acetic acid (IAA), and salicylic (B10762653) acid (SA). mdpi.comnih.govresearcher.liferesearcher.life Triazole derivatives, including this compound, are known to increase endogenous ABA content, a polyfunctional plant hormone crucial for enhancing resistance to cold stress. mdpi.comresearcher.liferesearchgate.net

However, studies employing fluridone (B42967) (FLD), an inhibitor of endogenous ABA synthesis, have revealed complex interactions. Even when FLD significantly reduced ABA levels (two to three times lower than in untreated hardened seedlings), this compound treatment continued to enhance frost resistance in cold-hardened winter wheat seedlings. mdpi.comnih.govresearcher.liferesearcher.life This indicates that while ABA plays a role, this compound's effects are not solely dependent on ABA accumulation and involve other signaling mechanisms. mdpi.comnih.govresearcher.liferesearchgate.net

Furthermore, this compound treatment, particularly in combination with fluridone, has been shown to influence the levels of IAA and SA, suggesting intricate interactions with broader cellular signaling systems. This compound alone did not significantly alter IAA or SA levels under control or low-temperature hardening conditions, but its combined effect with fluridone demonstrated modulatory impacts on these hormones. mdpi.comnih.govresearchgate.net

The table below illustrates the observed changes in key plant hormones in winter wheat seedlings under different treatments:

Treatment CombinationAbscisic Acid (ABA) Levels (Cold-Hardened)Indole-3-acetic acid (IAA) Levels (Control Seedlings)Salicylic Acid (SA) Levels (Control Seedlings)Reference
Untreated Hardened SeedlingsBaselineNot applicableNot applicable mdpi.comnih.gov
FLD Alone2-3 times lower than untreatedReduced by almost three timesIncreased mdpi.comnih.govresearchgate.net
This compound Alone2-3 times lower than untreatedNo significant changeNo significant change mdpi.comnih.govresearchgate.net
This compound + FLD2-3 times lower than untreatedIncreased by about 1.5 timesPrevented increase mdpi.comnih.govresearchgate.net

This compound plays a role in modulating reactive oxygen species (ROS)-mediated signaling pathways, which are crucial for plant stress responses. Studies have shown that fluridone, in the presence of this compound, increased hydrogen peroxide (H2O2) content and guaiacol (B22219) peroxidase activity under both control and cold hardening conditions in seedlings. mdpi.comnih.govresearcher.liferesearcher.life

Moreover, exogenous application of this compound has been demonstrated to mitigate oxidative damage caused by stress by reducing elevated ROS levels. This is achieved through the upregulation of antioxidant defense mechanisms, leading to a decrease in malondialdehyde (MDA), electrolyte leakage, and H2O2 content, while improving the activities of both enzymatic and non-enzymatic antioxidants. nih.govmdpi.com

The physiological effects of this compound, particularly in enhancing frost resistance, involve both abscisic acid (ABA)-dependent and ABA-independent signaling pathways. Research suggests that this compound activates ABA-independent pathways more strongly than ABA-dependent pathways. mdpi.comnih.govresearcher.liferesearcher.liferesearchgate.netresearcher.life This is supported by observations where this compound conferred increased frost resistance even when ABA levels were significantly reduced by the ABA synthesis inhibitor fluridone. mdpi.comnih.govresearcher.liferesearcher.liferesearchgate.net The protective effect observed under these conditions indicates the involvement of ABA-independent signal transduction, potentially mediated by factors such as DREB1/CBF. researchgate.net It is also recognized that cold acclimation in plants can induce ABA-independent pathways, further supporting the multifaceted mechanisms through which this compound enhances stress tolerance. researchgate.net

Xii. Risk Assessment and Regulatory Science Perspectives

Environmental Risk Assessment Frameworks

Environmental risk assessments for tebuconazole are comprehensive evaluations that consider its fate and effects in various environmental compartments. Regulatory bodies like the U.S. Environmental Protection Agency (EPA) and Health Canada's Pest Management Regulatory Agency (PMRA) utilize established frameworks to determine whether the pesticide meets current environmental standards. These frameworks integrate data on this compound's environmental behavior with its toxicological effects on non-target organisms.

A key component of these assessments is the use of models like the PRZM-EXAMS (Pesticide Root Zone Model and Exposure Analysis Modeling System) to estimate exposure concentrations in aquatic ecosystems. These models consider factors such as application rates, environmental persistence, and soil sorption characteristics to predict potential runoff and leaching. For instance, this compound's persistence in soil, with a reported half-life of up to 800 days, and its high affinity for soil particles are critical parameters in these models.

The risk assessment process is iterative, with screening-level assessments identifying potential risks that may require further refinement and more detailed analysis. These assessments consider various use patterns, from foliar applications on crops to seed treatments and wood preservation. The ultimate goal is to ensure that, under approved conditions of use, this compound does not pose an unacceptable risk to the environment.

Ecological Risk Characterization for Non-Target Organisms

The ecological risk characterization for this compound involves a detailed examination of its potential adverse effects on a wide range of non-target organisms, including birds, mammals, fish, aquatic invertebrates, and terrestrial plants. This process integrates exposure estimates with ecotoxicological data to determine the likelihood of harm.

Key Findings from Ecological Risk Assessments:

Organism GroupAcute Risk FindingsChronic Risk Findings
Birds Low risk predicted for most uses, but levels of concern exceeded for endangered species with certain turf applications.Potential risk identified for birds feeding on vegetation or insects, particularly with multiple applications.
Mammals No significant acute risk expected.Potential for chronic risk identified.
Freshwater Fish No significant acute risk expected at lower application rates.Chronic risk is a concern, especially with higher application rates on turf.
Marine/Estuarine Fish This compound is highly toxic to these organisms.Chronic risk is a concern.
Freshwater Invertebrates No significant acute risk expected at lower application rates.Chronic exposure may pose a risk.
Marine/Estuarine Invertebrates Acute risk is a concern.Chronic risk is a concern.
Aquatic Plants No significant risk anticipated.No significant risk anticipated.
Terrestrial Plants Data are often limited, but risk to listed dicot plants has been identified.Not fully assessed due to data gaps.
Honeybees Low acute risk indicated by registrant data.Further data may be needed for a comprehensive assessment.

This table synthesizes findings from multiple regulatory assessments and may not reflect all specific use-case scenarios.

This compound's persistence in soil and its potential to move with sediment in runoff are significant factors in its ecological risk profile. This can lead to the contamination of aquatic environments, where it can deposit in the sediment layer and remain for extended periods. The toxicity of this compound varies among different groups of organisms, with estuarine and marine species often showing higher sensitivity. For example, while acute risk to freshwater fish may be low at typical agricultural application rates, chronic exposure, particularly from uses like on turf or in wood preservatives, can exceed levels of concern.

Residue Monitoring and Dietary Intake Estimation

Ensuring food safety requires robust monitoring of this compound residues in agricultural products and a thorough assessment of dietary intake. Regulatory bodies and research institutions employ sophisticated analytical methods and risk assessment models to evaluate potential human exposure through the diet.

The process begins with supervised residue trials, which determine the amount of this compound remaining in or on crops after application according to Good Agricultural Practices (GAP). These data are used to establish Maximum Residue Limits (MRLs), the highest level of a pesticide residue that is legally tolerated in or on food or feed when pesticides are applied correctly. MRLs for this compound vary globally, with bodies like the Codex Alimentarius providing international standards, and regions such as the European Union often setting stricter limits based on the precautionary principle.

Analytical Methods and Findings:

Advanced analytical techniques like gas chromatography (GC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are used for the sensitive detection of this compound residues in food commodities. Studies have shown that this compound can be detected in various fruits and vegetables. For instance, in a survey of agricultural produce in Shandong Province, China, this compound was the most frequently detected pesticide, found in 22.0% of samples, although most detections were below the established MRLs.

Research on specific commodities, such as bananas and peppers, has investigated the dissipation of this compound over time. In bananas, this compound was found to be mainly distributed in the peel, with slower dissipation in the pulp.

Dietary Risk Assessment:

To assess the potential health risks from dietary exposure, scientists calculate the International Estimated Daily Intake (IEDI) and the International Estimated Short-Term Intake (IESTI). These estimates are then compared to established toxicological reference values: the Acceptable Daily Intake (ADI) for long-term exposure and the Acute Reference Dose (ARfD) for short-term exposure.

Numerous studies and regulatory evaluations have concluded that the dietary intake of this compound residues from its approved uses is unlikely to present a public health concern. For example, the Joint FAO/WHO Meeting on Pesticide Residues (JMPR) calculated that the IEDI for this compound represented only a small percentage (2-9%) of the maximum ADI. Similarly, short-term intake assessments for various crops have not exceeded the ARfD.

Regulatory Science and Policy Implications for Sustainable Use

The regulatory landscape for this compound is dynamic, reflecting an ongoing effort to balance its agricultural benefits with the need to protect human health and the environment. Regulatory agencies periodically re-evaluate registered pesticides to ensure they continue to meet current scientific standards.

These re-evaluations consider new scientific data, risk assessment methodologies, and public input. Based on these reviews, regulatory decisions may include the implementation of new risk mitigation measures. Such measures can involve:

Precautionary Label Statements: Informing users about potential toxicity to non-target organisms and the risk of runoff.

Spray Buffer Zones: To protect adjacent aquatic habitats.

Cancellation of Certain Uses: If risks are deemed unacceptable and cannot be mitigated. For example, some turf uses of this compound have been cancelled in Canada due to concerns about drinking water contamination.

The overarching goal of these regulatory actions is to promote the sustainable use of this compound. This involves not only minimizing its negative impacts but also considering the development of alternatives and integrated pest management (IPM) strategies. Research into new formulations, such as nanoformulations, aims to reduce the amount of active ingredient needed, further contributing to more sustainable agricultural practices.

The future of this compound regulation will likely involve continued adaptation as scientific understanding evolves and societal expectations regarding food safety and environmental protection shift. A strong focus on compliance, monitoring, and the development of more sustainable agricultural systems will be crucial for the continued use of effective fungicides like this compound.

Q & A

Q. How should researchers determine appropriate concentrations of tebuconazole for ecotoxicological studies?

Methodological Answer:

  • Use geometric concentration series based on prior ecotoxicological data (e.g., LC₅₀ values) to ensure non-lethal yet sublethal effects are captured. For example, in Daphnia studies, concentrations like 154–240 µg/L of this compound were derived from reproductive impairment thresholds .
  • Validate nominal concentrations analytically (e.g., LC-MS/MS for this compound, ICP-MS for metals like copper) to confirm accuracy and avoid misinterpretation .

Q. What statistical considerations are critical when analyzing non-significant results in this compound studies?

Methodological Answer:

  • Conduct a priori power analyses to determine sample size adequacy, as small samples (e.g., n=40 in avian studies) may lack power to detect subtle effects .
  • Report effect sizes alongside p-values to contextualize biological relevance, even if results are non-significant . Avoid overinterpreting trends (e.g., "weak effects" in Hp level changes) without replication .

Q. How can researchers optimize batch adsorption experiments for this compound in soil/water systems?

Methodological Answer:

  • Standardize contact time, agitation methods, and soil-to-solution ratios to mimic environmental conditions. For instance, batch designs using experimental flumes can assess adsorption kinetics under dynamic flow .
  • Compare results with static batch setups to identify discrepancies caused by contact conditions .

Advanced Research Questions

Q. How can contradictory findings on this compound’s immunomodulatory effects be reconciled across studies?

Methodological Answer:

  • Scrutinize experimental variables: Captive vs. wild conditions (e.g., optimal housing in avian studies may mask stress-induced immune responses) .
  • Use meta-analyses to quantify heterogeneity sources (e.g., species-specific metabolism, exposure duration) .
  • Replicate studies under standardized immune challenges (e.g., LPS injections) to isolate this compound’s role in inflammation .

Q. What methodologies are recommended for developing PBTK models of this compound in human risk assessment?

Methodological Answer:

  • Integrate species-specific ADME parameters (e.g., hepatic clearance rates in rabbits vs. humans) and validate models against in vivo pharmacokinetic data .
  • Address model uncertainties (e.g., underestimation of liver concentrations) by refining partition coefficients or incorporating enantiomer-specific metabolism .
  • Simulate realistic exposure scenarios (dietary/dermal) to predict internal dose metrics for risk characterization .

Q. How should researchers design studies assessing both this compound toxicity and ecological interactions (e.g., parasite co-exposure)?

Methodological Answer:

  • Employ fully crossed factorial designs (e.g., 4 concentrations × 2 parasite treatments × 20 replicates) to isolate interaction effects .
  • Monitor life-history traits (e.g., Daphnia reproduction, survival) and parasite transmission dynamics under chronic exposure .
  • Use clone-specific assays to account for genetic variability in host-parasite systems .

Methodological Frameworks

What frameworks (e.g., FINER, PICO) are suitable for formulating this compound research questions?

Methodological Answer:

  • Apply FINER criteria : Ensure questions are Feasible (e.g., analytical capacity for this compound quantification), Novel (e.g., enantiomer-specific effects), and Relevant to regulatory gaps .
  • Use PICO for clinical/ecological questions: Population (e.g., Daphnia magna), Intervention (this compound exposure), Comparison (controls), Outcome (reproductive endpoints) .

Q. How can researchers address data quality and reproducibility in this compound studies?

Methodological Answer:

  • Adhere to FAIR principles : Document raw data (e.g., HPLC chromatograms) in repositories with standardized metadata .
  • Pre-register protocols (e.g., on Open Science Framework) to reduce bias in experimental design and analysis .

Data Presentation and Reporting

Q. What are best practices for reporting this compound concentrations and statistical results?

Methodological Answer:

  • Follow ISO/IEC 17025 guidelines for analytical validation (e.g., recovery rates, detection limits) .
  • Report numerical precision aligned with instrument resolution (e.g., ≤3 significant figures unless justified) .
  • Use tables with footnotes to define abbreviations (e.g., LOQ, RSD) and ensure self-explanatory formatting .

Q. How should researchers handle extrapolation from this compound animal models to humans?

Methodological Answer:

  • Apply allometric scaling in PBTK models to adjust for metabolic rate differences (e.g., rat-to-human hepatic clearance) .
  • Validate predictions with human biomonitoring data where available, emphasizing uncertainty intervals .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.